1-O-Hexadecylglycerol
描述
Structure
2D Structure
属性
IUPAC Name |
3-hexadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862067 | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Chimyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12892 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6145-69-3, 10550-58-0, 53584-29-5 | |
| Record name | 1-O-Hexadecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl glyceryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chimyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chimyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL GLYCERYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 1-O-Hexadecylglycerol: Structure, Metabolism, and Experimental Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-O-Hexadecylglycerol, a key ether lipid. It details its chemical structure, physicochemical properties, role in cellular metabolism, and its application in experimental research, particularly in the study of ether lipids and related signaling pathways.
Chemical Structure and Properties
This compound, also known as Chimyl Alcohol, is a monoalkylglycerol. It consists of a glycerol backbone with a hexadecyl (16-carbon) alkyl chain attached via an ether linkage at the sn-1 position.[1][2] This ether bond is a defining feature, distinguishing it from the more common acyl-linked glycerolipids (fats and oils) and rendering it resistant to cleavage by most lipases.
The specific stereoisomer, 1-O-hexadecyl-sn-glycerol, is the naturally occurring form and a crucial intermediate in the biosynthesis of more complex ether lipids like plasmalogens.[3][4] The racemic mixture, rac-1-O-hexadecylglycerol, is also commonly used in research.[2][5]
Caption: Chemical Structure of this compound.
Data Presentation: Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 3-(hexadecyloxy)propane-1,2-diol | [5] |
| (2S)-3-(hexadecyloxy)propane-1,2-diol (sn-1 form) | [4] | |
| Common Names | Chimyl Alcohol, 1-O-Palmitylglycerol | [3][5] |
| Molecular Formula | C₁₉H₄₀O₃ | [4][5] |
| Molecular Weight | 316.5 g/mol | [4][5] |
| CAS Number | 6145-69-3 (racemic) | [5] |
| 506-03-6 (sn-1 form) | [3][4] | |
| Appearance | White to off-white solid | [] |
| Solubility | DMF: 16 mg/ml, Ethanol: 5 mg/ml, DMSO: 0.16 mg/ml | [7] |
Biological Role and Metabolic Pathways
This compound (HG) is a fundamental precursor in the de novo biosynthesis of ether-linked glycerophospholipids, a class of lipids essential for the structure and function of cellular membranes.[8][9] Ether lipids are implicated in a variety of cellular processes, including signal transduction, membrane fusion, and protection against oxidative stress.[8][10]
Biosynthetic Pathway
The synthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum.[1] While the main pathway starts with dihydroxyacetone phosphate (DHAP), exogenously supplied alkylglycerols like HG can enter the pathway after being phosphorylated by an alkylglycerol kinase.[10][11] This makes HG a valuable tool for researchers to bypass early, potentially defective, steps in ether lipid synthesis and increase the cellular pool of these lipids for study.[8][12][13]
Caption: Simplified overview of ether lipid biosynthesis showing the entry of this compound.
Signaling Roles
While HG is primarily a biosynthetic precursor, the broader class of ether lipids it generates has significant roles in cellular signaling.[14] For instance, plasmalogens can act as endogenous antioxidants and are reservoirs for polyunsaturated fatty acids like arachidonic acid, a precursor for eicosanoids.[8] Furthermore, HG is a precursor to other bioactive lipids such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), which may modulate protein kinase C (PKC) signaling.[14][15]
Experimental Protocols & Applications
This compound is widely used as a research tool to investigate the functions of ether lipids. Its ability to increase cellular ether lipid content allows for the study of their impact on various cellular processes.[10][13]
Application 1: Supplementation of Cell Cultures
This protocol describes a general method for increasing the levels of ether lipids in cultured cells, based on methodologies cited for HEp-2 and PC-3 cells.[8][10]
-
Objective: To enrich cellular membranes with ether-linked phospholipids for functional studies.
-
Materials:
-
This compound (HG)
-
Ethanol (for stock solution)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HEp-2, PC-3)
-
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of HG (e.g., 20-50 mM) in absolute ethanol. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the HG stock solution directly into pre-warmed complete culture medium to the final desired concentration (typically ranging from 10-50 µM). Ensure thorough mixing. A control medium containing the same final concentration of ethanol should be prepared for parallel experiments.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the HG-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours, depending on the experimental goals and cell type. This allows for the uptake and metabolism of HG into complex ether lipids.[16]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:
-
Lipidomic analysis by mass spectrometry to confirm the enrichment of ether lipid species.[8][13]
-
Functional assays to assess changes in cell proliferation, signaling, membrane trafficking, or resistance to stress.[][7][16]
-
Analysis of secreted vesicles (exosomes) to determine how ether lipid enrichment affects their release and composition.[10]
-
-
Application 2: Chemical Synthesis
The synthesis of 1-O-alkylglycerols is a key process for producing research-grade material. A common and effective strategy involves the regioselective opening of an epoxide, such as (S)-glycidol, with a fatty alcohol.[2]
-
Objective: To synthesize 1-O-Hexadecyl-sn-glycerol.
-
Key Reagents:
-
Hexadecanol (Cetyl alcohol)
-
(S)-glycidol
-
Diisobutylaluminium hydride (DIBALH)
-
-
Simplified Protocol Outline (based on Bittman et al., 1995):
-
Alcoholate Formation: Hexadecanol is treated with a reagent like DIBALH in an appropriate solvent (e.g., toluene/dichloromethane) to form the corresponding aluminum alcoholate in situ.
-
Epoxide Opening: (S)-glycidol is added to the reaction mixture. The alcoholate performs a nucleophilic attack on the less-substituted carbon of the epoxide ring, leading to a regioselective opening.
-
Workup and Purification: The reaction is quenched, and the product, 1-O-hexadecyl-sn-glycerol, is purified from the reaction mixture, typically using column chromatography. This yields the desired diol, which can be used directly or serve as a key intermediate for the synthesis of more complex lipids like Platelet-Activating Factor (PAF).[2]
-
Summary of Research Findings
Supplementation of cells with this compound has yielded significant insights into the function of ether lipids.
Data Presentation: Observed Effects of HG Supplementation
| Finding | Model System | Key Result | Reference |
| Lipidome Alteration | HEp-2 cells | Increased levels of ether-linked phospholipids; decreased levels of glycosphingolipids; increased ceramide. | [8][13] |
| Exosome Release | PC-3 cells | Doubled the cellular levels of ether lipids and stimulated the release of exosomes with altered lipid composition. | [10] |
| Cardioprotection | Rat heart model | Increased coronary flow and reduced malondialdehyde (MDA) formation in an ischemia/reperfusion injury model. | [3][7] |
| Cytoprotection | HEp-2, HMEC-1 | Protected cells against the cytotoxic effects of Shiga toxins by inhibiting retrograde toxin transport. | [16] |
| UVB Protection | Human keratinocytes | Reduced UVB-induced cell death and the production of reactive oxygen species (ROS). | [3][7] |
| Feedback Regulation | Mammalian cells | Supplementation with HG contributes to the negative feedback regulation of ether lipid biosynthesis by accelerating the degradation of the enzyme Far1. | [17] |
This technical guide provides a foundational understanding of this compound, highlighting its structure and its critical role as both a metabolic intermediate and an experimental tool. For professionals in drug development, its cytoprotective properties and influence on signaling pathways present intriguing avenues for further exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-O-HEXADECYL-SN-GLYCEROL | 506-03-6 [chemicalbook.com]
- 4. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C19H40O3 | CID 72733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
- 13. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The ether lipid precursor hexadecylglycerol protects against Shiga toxins [agris.fao.org]
- 17. Posttranslational regulation of fatty acyl-CoA reductase 1, Far1, controls ether glycerophospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
1-O-Hexadecylglycerol synonyms and CAS number
An In-depth Technical Guide to 1-O-Hexadecylglycerol: Synonyms and CAS Number
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a focused overview of the synonyms and Chemical Abstracts Service (CAS) numbers for this compound, a significant molecule in various research and application domains.
Understanding this compound
This compound is an alkylglycerol, a type of ether lipid where a hexadecyl (also known as cetyl) alkyl group is attached to the sn-1 position of the glycerol backbone via an ether linkage. This structure is fundamental to its chemical properties and biological roles. It is essential to distinguish between the racemic mixture and the stereospecific forms of this compound, as they are assigned different CAS numbers.
Data Presentation: Synonyms and CAS Numbers
The following table summarizes the various names and CAS Registry Numbers associated with this compound, categorized by its stereochemistry.
| Compound Name | Synonyms | CAS Number |
| 1-O-Hexadecyl-rac-glycerol | (+/-)1-O-Hexadecyl-glycerol[1], 1-O-Palmityl-rac-glycerol[1], cetyl glyceryl ether[2], Glyceryl-1-hexadecyl ether[2] | 6145-69-3[1][2] |
| 1-O-Hexadecyl-sn-glycerol | α-Chimyl Alcohol[3], (S)-(+)-Chimyl Alcohol[3], testriol[4], (2S)-3-hexadecoxypropane-1,2-diol[4], this compound[4], alpha-hexadecylglyceryl ether[4], glyceryl-1-palmityl ether[4] | 506-03-6[3][4] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the different forms of this compound and their corresponding identifiers.
Caption: Relationship between this compound forms and their identifiers.
References
The Biological Functions of Chimyl Alcohol in Cells: A Technical Guide for Researchers
November 10, 2025
Introduction
Chimyl alcohol (1-O-hexadecyl-sn-glycerol) is a naturally occurring ether lipid found in various biological sources, including shark liver oil and hematopoietic organs.[1][2] As a precursor in the biosynthesis of ether lipids, particularly plasmalogens, chimyl alcohol plays a crucial role in cellular membrane structure and function.[3][4] Emerging research has highlighted its diverse biological activities, including immunomodulatory, anti-inflammatory, and hematopoietic effects, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[1][3] This technical guide provides an in-depth overview of the core biological functions of chimyl alcohol in cells, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Role in Ether Lipid Biosynthesis
Chimyl alcohol is a key intermediate in the synthesis of ether lipids, a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone.[3][5] These lipids are integral components of cellular membranes, influencing membrane fluidity, stability, and the formation of lipid rafts.[6]
Plasmalogen Biosynthesis Pathway
Chimyl alcohol enters the plasmalogen biosynthesis pathway in the endoplasmic reticulum, bypassing the initial peroxisomal steps.[6] It is phosphorylated by an alkylglycerol kinase to form 1-O-alkyl-sn-glycero-3-phosphate, which then proceeds through a series of enzymatic reactions to ultimately form plasmalogens.[7]
Immunomodulatory Functions
Chimyl alcohol exhibits significant immunomodulatory properties, primarily through the activation of macrophages.[3][8]
Macrophage Activation
Studies on the murine macrophage cell line RAW 264.7 have shown that chimyl alcohol promotes a pro-inflammatory phenotype.[3][8] This activation is characterized by increased expression of the co-stimulatory molecule CD86, and enhanced production of reactive oxygen species (ROS) and nitric oxide (NO).[3]
Table 1: Effects of Chimyl Alcohol on Macrophage Activation Markers in RAW 264.7 Cells
| Marker | Treatment | Observation | Reference |
| Cell Proliferation | Chimyl Alcohol | Enhanced cell proliferation | [3] |
| CD86 Expression | Chimyl Alcohol | Increased activity of the proinflammatory marker CD86 | [3] |
| ROS/NO Production | Chimyl Alcohol (0.1 to 5 µg/mL) | Increased levels of ROS and NO | [3][8] |
| Lysosomal Activity | Chimyl Alcohol (0.1 to 5 µg/mL) | Strong stimulation of lysosomal activity | [8] |
| IL-1β Expression | Chimyl Alcohol | No significant effect on the level of IL-1β | [3] |
Proposed Signaling Pathway for Macrophage Activation
While the precise signaling cascade initiated by chimyl alcohol is still under investigation, evidence suggests a potential interaction with Toll-like receptor (TLR) signaling pathways, which are known to be involved in alcohol-mediated inflammation.[9][10] A proposed pathway involves the activation of downstream signaling molecules leading to the activation of the transcription factor NF-κB, a master regulator of inflammation.[11][12]
Hematopoietic Effects
Alkylglycerols, including chimyl alcohol, have been shown to stimulate hematopoiesis.[2] This suggests a role in promoting the proliferation and differentiation of hematopoietic stem and progenitor cells.
Stimulation of Hematopoiesis
While direct quantitative data for chimyl alcohol is limited, studies on alkylglycerols have demonstrated their ability to stimulate the formation of hematopoietic colonies in vitro. Further research is needed to quantify the specific effects of chimyl alcohol on different hematopoietic lineages, such as granulocyte-macrophage colony-forming units (CFU-GM) and burst-forming unit-erythroid (BFU-E).
Interaction with Protein Kinase C (PKC)
Alkylglycerols have been suggested to interact with and inhibit the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[13] This inhibition is thought to be competitive with diacylglycerol (DAG), a natural activator of PKC.
Potential for PKC Inhibition
The structural similarity between chimyl alcohol and DAG suggests a potential for competitive binding to the C1 domain of conventional and novel PKC isoforms. By occupying this site, chimyl alcohol could prevent the conformational changes required for PKC activation, thereby modulating downstream signaling events. Direct in vitro kinase assays are necessary to confirm and quantify this inhibitory effect.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Chimyl Alcohol Preparation: Dissolve chimyl alcohol in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve desired final concentrations (e.g., 0.1-10 µg/mL). Ensure the final solvent concentration in the culture medium is non-toxic to the cells.
Lipid Extraction (Modified Folch Method)
This protocol is for the extraction of total lipids from cultured cells for subsequent analysis by mass spectrometry.[11][14]
-
Reagents:
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Harvest cultured cells and wash with PBS.
-
Homogenize the cell pellet in a chloroform/methanol (2:1) mixture (20 volumes of the sample volume).
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for mass spectrometry analysis.
-
MTT Assay for Cell Proliferation
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[15]
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of chimyl alcohol and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[5][16]
-
Reagents:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Sodium nitrite standard solutions.
-
-
Procedure:
-
Collect culture supernatants from chimyl alcohol-treated and control cells.
-
Add Griess reagent to the supernatants in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Reagents:
-
DCFH-DA stock solution (in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
-
Procedure:
-
Treat cells with chimyl alcohol.
-
Wash the cells and incubate with DCFH-DA in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This in vitro assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.[15]
-
Materials:
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines.
-
Bone marrow or peripheral blood mononuclear cells.
-
-
Procedure:
-
Isolate hematopoietic progenitor cells.
-
Suspend the cells in the methylcellulose medium containing various concentrations of chimyl alcohol.
-
Plate the cell suspension in culture dishes.
-
Incubate for 7-14 days in a humidified incubator.
-
Enumerate and classify the colonies (e.g., CFU-GM, BFU-E) based on their morphology under a microscope.
-
Protein Kinase C (PKC) Activity Assay
This assay measures the kinase activity of PKC by detecting the phosphorylation of a specific substrate.[17]
-
Materials:
-
PKC enzyme source (purified or from cell lysates).
-
PKC substrate (e.g., a specific peptide).
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., fluorescence polarization).
-
Lipid activators (e.g., phosphatidylserine, diacylglycerol).
-
-
Procedure (General):
-
Prepare a reaction mixture containing buffer, PKC enzyme, substrate, and lipid activators.
-
Add chimyl alcohol at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and quantify the phosphorylated substrate.
-
Conclusion and Future Directions
Chimyl alcohol is a multifaceted lipid molecule with significant biological functions extending beyond its role as a biosynthetic precursor. Its immunomodulatory and potential hematopoietic and PKC-inhibitory activities present exciting avenues for further research and therapeutic development. Future studies should focus on elucidating the precise molecular mechanisms underlying its effects, particularly in the context of macrophage signaling and hematopoiesis. Comprehensive dose-response studies are crucial to quantify its potency and efficacy in various cellular models. A deeper understanding of the cellular and molecular biology of chimyl alcohol will be instrumental in harnessing its therapeutic potential for a range of diseases.
References
- 1. Effect of chronic ethanol administration on production of and response to erythropoietin in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of erythropoiesis by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ethanol Inhibits Lipid Raft-Mediated TCR Signaling and IL-2 Expression: Potential Mechanism of Alcohol-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TLR4-MyD88 signalling: a molecular target for alcohol actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol Induces Neuroinflammation in a Chronic Plus Binge Mouse Model of Alcohol Use Disorder via TLR4 and MyD88-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for alcohol-mediated hemolysis and erythrophagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Abnormal erythropoiesis in the myeloproliferative disorders: an analysis of underlying cellular and humoral mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-O-Hexadecylglycerol: Natural Sources, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecylglycerol, also known as chimyl alcohol, is a naturally occurring ether lipid with significant biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, chemical synthesis, and involvement in cellular signaling pathways. Quantitative data on its abundance in various organisms are summarized, and detailed experimental protocols for its extraction and synthesis are provided. Furthermore, key signaling pathways influenced by this compound and its derivatives are illustrated to facilitate a deeper understanding of its biological roles.
Natural Sources of this compound
This compound is found in a variety of living organisms, from marine life to mammals. Its concentration varies significantly depending on the species and tissue type.
Marine Organisms
Marine organisms, particularly certain species of sharks and sponges, are rich sources of alkylglycerols, including this compound.
-
Shark Liver Oil: The liver oil of deep-sea sharks, such as those from the Centrophorus and Squalus genera, is a well-known source of alkylglycerols. These are typically present as 1-O-alkyl-sn-glycerols with varying chain lengths and degrees of unsaturation. This compound (chimyl alcohol) is a prominent saturated alkylglycerol found in these oils.[1][2] The total alkylglycerol content in the unsaponifiable matter of shark liver oil can be significant.[2]
-
Marine Sponges: Various marine sponges, including those of the Scopalina and Guitarra genera, have been shown to contain this compound.[3][4] Sponges are known for their diverse and often unique lipid profiles, making them a subject of interest for the discovery of novel bioactive compounds.
Mammalian Tissues
In mammals, ether lipids, including the precursors like this compound, are integral components of cell membranes, particularly in specific organs.
-
Heart Tissue: The heart is one of the organs with the highest concentration of ether lipids in mammals. These lipids are believed to play a role in protecting the heart from oxidative stress and in maintaining membrane integrity.
-
Brain Tissue: The brain, with its high lipid content, also contains a significant amount of ether lipids, particularly in the white matter and myelin sheaths.[5][6] These lipids are crucial for the proper functioning of the nervous system.
-
Other Tissues: this compound and other alkylglycerols are also found in hematopoietic organs such as the bone marrow and spleen, as well as in human milk, suggesting their importance in immune function and development.
Quantitative Abundance of 1-O-Alkylglycerols in Natural Sources
The following table summarizes the quantitative data on the abundance of 1-O-alkylglycerols, with a focus on this compound (C16:0), in various natural sources. It is important to note that the data are presented in different units and contexts (e.g., as a percentage of total alkylglycerols or as a concentration in a specific tissue), reflecting the diversity of analytical methods and research focuses.
| Natural Source | Organism/Tissue | Analyte | Abundance | Reference(s) |
| Shark Liver Oil | Centrophorus squamosus | Total Alkylglycerols | 10% of unsaponifiable matter | [2] |
| Shark Liver Oil | Chimera and Shark | This compound (16:0) | 42-54% of total alkylglycerols | [1] |
| Marine Sponge | Scopalina hapalia | This compound | Identified as a constituent | [3] |
| Human Brain | White Matter | Total Ether Lipids | High concentration | [5][6] |
| Bovine Heart | Myocardium | Ether-linked lipids | High concentration | [7] |
Synthesis of this compound
The chemical synthesis of this compound is crucial for producing pure standards for research and for the development of potential therapeutic agents. Several synthetic routes have been developed, often starting from commercially available glycerol derivatives.
Biosynthesis Pathway
The biosynthesis of ether lipids, including the precursors to this compound, is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum. The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic ether bond at the sn-1 position of the glycerol backbone. This compound can then be further metabolized to form more complex ether phospholipids.[8][9]
Biosynthesis of ether lipids, including this compound.
Chemical Synthesis Routes
A common and efficient method for the synthesis of this compound involves the alkylation of solketal ((R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol), a protected form of glycerol, followed by the removal of the protecting group. This approach offers good control over the regioselectivity of the alkylation at the primary hydroxyl group.
Synthesis of this compound from solketal.
Experimental Protocol: Synthesis from Solketal
Materials:
-
(R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromohexadecane
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of solketal (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of 1-bromohexadecane (1.1 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-O-Hexadecyl-2,3-O-isopropylidene-sn-glycerol.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a mixture of methanol and 1M HCl.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to yield the pure product.
-
The Williamson ether synthesis is a classic and versatile method for forming ethers. In the context of this compound synthesis, it involves the reaction of a glycerol derivative (acting as the nucleophile) with an alkyl halide (the electrophile). A strong base is required to deprotonate the hydroxyl group of the glycerol derivative, forming an alkoxide that then undergoes an SN2 reaction with the alkyl halide.[10][11]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Glycerol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
1-Bromohexadecane
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Toluene or another suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol (excess), powdered NaOH or KOH (2-3 eq relative to the alkyl halide), and a catalytic amount of TBAB in toluene.
-
Heat the mixture to reflux with vigorous stirring to form the alkoxide.
-
-
Alkylation:
-
Slowly add 1-bromohexadecane (1.0 eq) to the refluxing mixture.
-
Continue to reflux for 24-48 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Role in Cellular Signaling
This compound and its derivatives are not merely structural components of membranes; they are also involved in crucial cellular signaling pathways.
Inhibition of Protein Kinase C (PKC)
Alkylglycerols, including this compound, have been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in signal transduction that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[12][13][14] The mechanism of inhibition is thought to involve the competition of 1-O-alkyl-2-acetyl-sn-glycerol, a metabolite of this compound, with diacylglycerol (DAG), the endogenous activator of PKC.[15][16] By binding to the C1 domain of PKC without activating it, these alkylglycerol derivatives can antagonize the effects of DAG.[17][18]
Inhibition of Protein Kinase C by 1-O-alkyl-2-acetyl-sn-glycerol.
Precursor to Platelet-Activating Factor (PAF)
This compound serves as a precursor in the de novo synthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[16][19] The biosynthesis of PAF from alkylglycerols involves a series of enzymatic steps that ultimately lead to the formation of this powerful signaling molecule.
Experimental Protocols for Extraction and Analysis
The accurate quantification of this compound from natural sources requires robust extraction and analytical methods.
Lipid Extraction from Biological Tissues
A modified Folch or Bligh-Dyer method is commonly used for the extraction of total lipids from biological samples.
Materials:
-
Tissue sample (e.g., shark liver, marine sponge, mammalian heart)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or similar aqueous solution)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample in a chloroform:methanol mixture (typically 2:1, v/v).
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.
-
Extraction: Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of individual lipid species, including this compound.
Procedure:
-
Derivatization: The hydroxyl groups of this compound are typically derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation of the different lipid components.
-
MS Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrum of the derivatized this compound will show characteristic fragment ions that can be used for its identification and quantification.
-
Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated analog of this compound or an alkylglycerol with a different chain length) and by generating a calibration curve with known concentrations of a pure this compound standard.
Conclusion
This compound is a fascinating and biologically important molecule with a widespread natural distribution and significant roles in cellular signaling. The synthetic routes described herein provide a means to access this compound for further research into its therapeutic potential. The continued investigation of its natural sources may lead to the discovery of new organisms with high yields of this valuable ether lipid. A deeper understanding of its involvement in signaling pathways will undoubtedly open new avenues for drug development and the treatment of various diseases.
References
- 1. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of deep sea shark Centrophorus squamosus liver oil 1-O-alkylglycerol ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon [mdpi.com]
- 4. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Lipid composition of mitochondria from bovine heart, liver, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 17. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
role of 1-O-Hexadecylglycerol in lipid metabolism pathways
An In-depth Technical Guide on the Role of 1-O-Hexadecylglycerol in Lipid Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (HG) is an ether lipid precursor that plays a significant role in lipid metabolism, primarily by serving as a substrate for the synthesis of ether-linked glycerophospholipids.[1][2][3] Administration of exogenous HG to cells leads to profound alterations in the cellular lipidome, impacting not only the levels of ether lipids but also influencing other major lipid classes such as glycosphingolipids, ceramides, and phosphatidylinositols.[1][4][5] This technical guide provides a comprehensive overview of the metabolic fate of this compound, its impact on various lipid metabolic pathways, and its downstream consequences on cellular processes. The information is supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Ether Lipids
Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage.[3][6] These lipids, including plasmalogens (with an alkenyl ether bond) and plasmanyl lipids (with an alkyl ether bond), are integral components of cellular membranes in many tissues, being particularly abundant in the heart, brain, and immune cells.[1][2] Ether lipids are implicated in a variety of cellular functions, including membrane trafficking, signal transduction, and protection against oxidative stress.[6][7]
This compound is an alkylglycerol that serves as a precursor in the de novo biosynthesis of ether lipids.[3] It can be utilized by cells to bypass early, and sometimes defective, steps in the ether lipid synthesis pathway.[1][2][4] The study of HG provides a valuable tool to investigate the metabolic interplay between ether lipids and other lipid classes and to understand the cellular consequences of altered ether lipid levels.
Metabolic Pathway of this compound
Exogenously supplied this compound enters the ether lipid biosynthetic pathway following its phosphorylation by an alkylglycerol kinase to form 1-O-hexadecyl-sn-glycero-3-phosphate.[2][6][8] This intermediate is then acylated at the sn-2 position, and subsequent steps involving the addition of a headgroup (e.g., phosphocholine or phosphoethanolamine) lead to the formation of various ether-linked phospholipids, such as alkyl-phosphatidylcholine (PC O) and alkyl-phosphatidylethanolamine (PE O).[1]
The diagram below illustrates the entry of this compound into the ether lipid biosynthesis pathway.
Quantitative Impact of this compound on the Cellular Lipidome
Treatment of cells with this compound leads to substantial and specific changes in the lipid composition. A key study by Bergan et al. (2013) provides a detailed quantitative lipidomic analysis of HEp-2 cells treated with 20 µM HG for 24 hours.[1] The results are summarized in the tables below. For comparison, data from cells treated with palmitin (an acyl analogue of HG) and a vehicle control are also presented.[1]
Changes in Ether-Linked Phospholipids
As expected, the most dramatic changes were observed in the ether-linked phospholipid species, particularly those containing a 16:0 alkyl chain at the sn-1 position.
Table 1: Changes in Major Ether-Linked Phosphatidylcholine (PC O) and Phosphatidylethanolamine (PE O) Species. [1]
| Lipid Species | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | % Change | Palmitin-Treated (pmol/µg protein) |
| PC O 16:0/16:1 | 0.04 | 0.19 | +375% | 0.06 |
| PC O 16:0/18:1 | 0.12 | 0.48 | +300% | 0.18 |
| PE O 16:0/18:1 | 0.05 | 0.25 | +400% | 0.06 |
| PE O 16:0/20:4 | 0.03 | 0.15 | +400% | 0.04 |
Data extracted from Bergan et al., 2013.[1]
Effects on Other Lipid Classes
The administration of HG also resulted in significant alterations in other lipid classes, indicating a complex metabolic interplay.
Table 2: Changes in Ceramide and Glycosphingolipids. [1][4]
| Lipid Class | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | % Change | Palmitin-Treated (pmol/µg protein) |
| Ceramide (Cer) | 1.5 | 2.5 | +67% | 2.2 |
| Glucosylceramide (GlcCer) | 4.0 | 2.0 | -50% | 3.8 |
| Lactosylceramide (LacCer) | 1.2 | 0.6 | -50% | 1.1 |
| Globotriaosylceramide (Gb3) | 2.5 | 1.5 | -40% | 2.4 |
Data extracted from Bergan et al., 2013.[1]
Table 3: Changes in Phosphatidylinositol (PI) and Lysophosphatidylinositol (LPI). [1]
| Lipid Species | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | % Change | Palmitin-Treated (pmol/µg protein) |
| PI 16:0-18:1 | 0.8 | 2.8 | +250% | 1.2 |
| PI 18:0-18:1 | 1.2 | 4.2 | +250% | 1.8 |
| LPI (total) | 0.01 | 0.5 | +4900% | 0.01 |
Data extracted from Bergan et al., 2013.[1]
These data highlight that while HG directly fuels ether lipid synthesis, it also leads to a decrease in glycosphingolipids and an increase in ceramides and phosphatidylinositols.[1][5] The increase in ceramides and PIs was also observed with palmitin treatment, suggesting this effect might be related to the increased availability of a C16 backbone rather than the ether linkage itself.[1][4][5]
Experimental Protocols
The following protocols are based on the methodologies described by Bergan et al. (2013).[1]
Cell Culture and Treatment
-
Cell Line: HEp-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells are seeded and grown to a desired confluency. 24 hours prior to harvesting, the medium is replaced with fresh medium containing either 20 µM this compound (dissolved in ethanol), 20 µM palmitin (dissolved in ethanol), or 0.1% (v/v) ethanol as a vehicle control.
Lipid Extraction
-
Harvesting: Cells are washed with PBS, scraped, and pelleted by centrifugation.
-
Extraction: Lipids are extracted from the cell pellets using a modified Folch method. A mixture of chloroform and methanol (2:1, v/v) is added to the cell pellet. The mixture is vortexed and incubated at room temperature.
-
Phase Separation: Water is added to induce phase separation. The mixture is centrifuged, and the lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: The organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis (e.g., chloroform:methanol 1:2, v/v).[2]
Mass Spectrometry Analysis
-
Instrumentation: A hybrid triple quadrupole/linear ion trap mass spectrometer (e.g., QTRAP 5500) coupled with an ultra-high pressure liquid chromatography (UHPLC) system.[1]
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed for the separation of lipid species. A gradient elution with mobile phases containing ammonium acetate and formic acid in water and acetonitrile/isopropanol is used.[1][2]
-
Detection: Lipids are detected using electrospray ionization (ESI) in both positive and negative ion modes. Multiple Reaction Monitoring (MRM) is used for the quantification of specific lipid species.[1]
-
Quantification: Known amounts of internal standards (e.g., deuterated or odd-chain lipid species) are added to the samples prior to extraction for absolute quantification.[6]
The workflow for a typical lipidomics experiment involving HG treatment is depicted below.
Role in Signaling Pathways
The role of this compound in signaling is likely indirect, mediated through the profound changes it induces in the lipid composition of cellular membranes.[6]
Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling
Diacylglycerol (DAG) is a critical second messenger that activates Protein Kinase C (PKC), a family of kinases involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[9][10] While HG is not a direct modulator of this pathway, its metabolic product, 1-O-alkyl-2-acyl-glycerol, is an analog of DAG. Some synthetic ether lipids have been shown to interact with and modulate PKC activity. The significant increase in total DAG levels upon treatment with HG and palmitin suggests a potential for crosstalk with PKC signaling pathways.[1] However, it is the sn-1,2-DAG isomer that is the primary activator of PKC, and the stereochemistry of the DAG produced following HG treatment would need to be considered.[10]
Phosphatidylinositol Signaling
The substantial increase in phosphatidylinositol (PI) and lysophosphatidylinositol (LPI) levels following HG treatment is noteworthy.[1] PIs are precursors to phosphoinositides (PIPs), which are key signaling molecules and regulators of membrane trafficking.[2] Alterations in PI levels can therefore have widespread effects on cellular signaling and transport processes.
Eicosanoid Signaling
Ether lipids, particularly plasmalogens, are enriched in polyunsaturated fatty acids (PUFAs) such as arachidonic acid at the sn-2 position.[7] The release of these PUFAs by phospholipase A2 (PLA2) can serve as a precursor pool for the synthesis of eicosanoids (prostaglandins, leukotrienes), which are potent inflammatory mediators.[3] By increasing the substrate pool of ether lipids, HG could potentially modulate eicosanoid signaling pathways.
The logical flow of HG's metabolic influence is shown in the following diagram.
Implications for Research and Drug Development
The ability of this compound to remodel the cellular lipidome has several implications for research and therapeutic development.
-
Cancer Research: Altered ether lipid metabolism is a hallmark of many cancers.[1][5] Alkylglycerols have been investigated as anti-cancer agents, and understanding their metabolic effects is crucial for developing targeted therapies.[1][5] Furthermore, HG treatment has been shown to affect the release and composition of exosomes from cancer cells, suggesting a role in intercellular communication in the tumor microenvironment.[6][11]
-
Neurological and Metabolic Disorders: Deficiencies in ether lipid biosynthesis are associated with severe genetic disorders like Zellweger syndrome.[6] HG or other alkylglycerol supplementation could be explored as a therapeutic strategy to restore ether lipid levels.
-
Inflammatory Diseases: Through their role as reservoirs of PUFAs, ether lipids are linked to inflammatory processes.[7] Modulating ether lipid levels with precursors like HG could be a strategy to influence inflammatory signaling.
Conclusion
This compound is a powerful tool for studying the metabolism and function of ether lipids. Its incorporation into cellular lipids leads to a significant and specific increase in ether-linked phospholipids. This, in turn, triggers a cascade of changes throughout the lipidome, affecting the levels of glycosphingolipids, ceramides, and phosphatidylinositols. These alterations have the potential to impact a wide range of cellular processes through the modulation of membrane properties and signaling pathways. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate role of this compound and ether lipids in health and disease.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 3. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 9. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ether lipid precursor hexadecylglycerol stimulates the release and changes the composition of exosomes derived from PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of 1-O-Hexadecylglycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecylglycerol, a naturally occurring ether lipid also known as chimyl alcohol, has been a subject of scientific inquiry for nearly a century. Initially discovered in marine organisms, its role has evolved from a simple structural component of cell membranes to a key player in lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, and research applications of this compound. It details the seminal moments in its history, presents key quantitative data, outlines experimental protocols for its study, and visualizes its involvement in critical signaling pathways. This document serves as a foundational resource for researchers and professionals in drug development seeking to understand and leverage the biological activities of this important ether lipid.
Discovery and Early History
The story of this compound is intertwined with the broader exploration of ether lipids, a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone.
Initial Isolation and Characterization
This compound, systematically named (2S)-3-(hexadecyloxy)propane-1,2-diol, was first isolated in 1936 by Hirano from bull and boar testes.[1] This discovery marked a significant step in understanding the diversity of lipid structures in mammalian tissues. Early research also identified its presence in marine organisms, particularly in the liver of sharks and chimeras, leading to its common name, chimyl alcohol .[2] Along with the closely related batyl alcohol (1-O-octadecylglycerol), these compounds were recognized as major constituents of the unsaponifiable fraction of certain fish liver oils.
First Chemical Synthesis
The definitive structure of chimyl alcohol was confirmed through chemical synthesis. In 1941, Baer and Fischer reported the first successful synthesis of 1-O-hexadecyl-sn-glycerol, providing a crucial tool for further biological investigation and confirming the structure of the natural product.[1]
Early Biological Investigations
Initial studies on chimyl alcohol and other alkylglycerols focused on their metabolic fate and potential physiological roles. It was established early on that these compounds serve as precursors for the biosynthesis of more complex ether lipids, including plasmalogens, which are critical components of cell membranes.[3] Research in the mid-20th century explored their absorption and metabolism, demonstrating their incorporation into various tissues and conversion to other lipid species.[1] Some early studies also hinted at their potential to influence hematopoietic processes.[4]
Quantitative Data
This section summarizes key quantitative data related to this compound from various studies.
Table 1: Physical and Chemical Properties of this compound (Chimyl Alcohol)
| Property | Value | Reference |
| Molecular Formula | C₁₉H₄₀O₃ | [5] |
| Molecular Weight | 316.52 g/mol | [5] |
| Melting Point | 62.5–63.5 °C | [2] |
| Boiling Point | 445 °C | [2] |
| Appearance | Colorless solid | [2] |
| Solubility | Soluble in ethanol, acetone, hexane, chloroform | [1] |
Table 2: Experimental Concentrations of this compound in Cell Culture Studies
| Cell Line | Concentration Used | Purpose of Treatment | Reference |
| PC-3 (prostate cancer) | 20 µM | To increase cellular ether lipid levels and study exosome release | [1] |
| HEp-2 (laryngeal carcinoma) | 20 µM | To investigate changes in the cellular lipidome | [6] |
| Rape (Brassica napus) cell suspension | Not specified (rac-1-O-[1'-(14)C]hexadecylglycerol) | To study the formation of complex ether lipids | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on modern research practices.
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to study its effects on cellular processes.
Materials:
-
Cell line of interest (e.g., PC-3, HEp-2)
-
Complete cell culture medium (e.g., DMEM/F-12 with 7% FCS, penicillin, streptomycin)
-
Serum-free cell culture medium
-
This compound (HG) stock solution (e.g., 20 mM in ethanol)
-
Control vehicle (e.g., ethanol)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator.
-
Prepare the treatment medium by diluting the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 20 µM). Prepare a vehicle control medium with the same concentration of ethanol.
-
Remove the existing medium from the cells and replace it with the treatment or control medium.
-
Incubate the cells for the desired pre-incubation period (e.g., 24 hours).
-
After the pre-incubation, wash the cells twice with serum-free medium.
-
Add fresh serum-free medium containing the same concentration of this compound or vehicle control.
-
Incubate for the desired experimental period (e.g., 17-19 hours) before harvesting for analysis.[1]
Lipidomics Analysis of Cells Treated with this compound
This protocol outlines the steps for extracting lipids from cells and analyzing them by mass spectrometry to quantify changes in the lipidome following this compound treatment.
Materials:
-
Treated and control cell pellets
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis buffer (e.g., 150 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl pH 7.4, 1% Triton X-100, protease inhibitors)
-
Centrifuge (capable of 300 x g and 100,000 x g)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Mass spectrometer coupled with liquid chromatography (LC-MS)
-
Internal lipid standards (e.g., EquiSPLASH)
Procedure:
-
Cell Harvesting: After treatment, wash cells three times with ice-cold PBS. Harvest cells by scraping in ice-cold PBS. Pellet the cells by centrifugation (e.g., 300 x g for 10 min at 4°C). Store cell pellets at -80°C until lipid extraction.[1]
-
Lipid Extraction: Resuspend the cell pellet in a suitable solvent system for lipid extraction (e.g., a modified Folch or Bligh-Dyer method). Add a known amount of internal lipid standards to the extraction mixture for quantification. Vortex thoroughly and separate the phases by centrifugation. Collect the organic phase containing the lipids.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., 70:30 mobile phase A/B).
-
LC-MS Analysis: Inject the lipid extract into the LC-MS system. Separate the lipid species using a suitable chromatography column and gradient. Detect and identify the lipids based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Data Analysis: Process the raw data using lipidomics software (e.g., MS-DIAL). Identify and quantify individual lipid species by comparing their retention times and mass spectra to known standards and databases. Normalize the data to the internal standards and the total protein or cell number.[7]
Signaling Pathways and Experimental Workflows
This compound primarily functions as a precursor in the ether lipid biosynthesis pathway. Its downstream metabolites and the overall increase in ether lipid content can influence various signaling cascades.
Ether Lipid Biosynthesis Pathway
This compound enters the ether lipid biosynthesis pathway after being phosphorylated by an alkylglycerol kinase. This bypasses the initial, rate-limiting steps that occur in the peroxisome.
Caption: Biosynthesis of ether lipids and the entry point of this compound.
Potential Modulation of Protein Kinase C (PKC) Signaling
Ether lipids, particularly their diacylglycerol-like derivatives, are thought to modulate PKC signaling. 1-O-Hexadecyl-2-acetyl-sn-glycerol (HAG), an acetylated form of this compound, may compete with the canonical PKC activator, diacylglycerol (DAG), for binding to the C1 domain of conventional and novel PKC isoforms.
Caption: Potential influence of this compound derivatives on PKC signaling.
Potential Influence on MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. While direct interaction of this compound is not well-established, alterations in membrane lipid composition due to increased ether lipid synthesis can indirectly affect the localization and activity of key signaling proteins in this pathway.
Caption: Potential indirect influence of increased ether lipids on the MAPK/ERK pathway.
Experimental Workflow for Investigating the Effects of this compound
This diagram outlines a typical workflow for a research project aimed at understanding the cellular effects of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
From its initial discovery in the 1930s to its current use as a tool to probe the complexities of lipid metabolism and signaling, this compound has proven to be a molecule of significant scientific interest. This guide has provided a historical and technical overview of its research, highlighting key data, experimental approaches, and its place within cellular biochemistry. As our understanding of the lipidome's role in health and disease continues to expand, this compound and other ether lipids will undoubtedly remain at the forefront of research, offering potential avenues for therapeutic intervention and a deeper understanding of fundamental biological processes.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of regulation of protein kinase C by lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of complex ether lipids from 1-O-alkylglycerols in cell suspension cultures of rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 7. Single-Cell Untargeted Lipidomics Using Liquid Chromatography and Data-Dependent Acquisition after Live Cell Selection - PMC [pmc.ncbi.nlm.nih.gov]
1-O-Hexadecylglycerol: A Deep Dive into Its Influence on Membrane Architecture and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecylglycerol, also known as chimyl alcohol, is a naturally occurring ether lipid that plays a crucial role in the structural organization and function of cellular membranes.[1] As a precursor in the biosynthesis of more complex ether lipids and plasmalogens, its influence extends to membrane fluidity, the formation of specialized microdomains like lipid rafts, and the modulation of various signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in membrane biology, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular processes. This document is intended to serve as a valuable resource for researchers in the fields of membrane biophysics, cell biology, and drug development, offering insights into the therapeutic potential of targeting ether lipid metabolism.
Introduction: The Significance of Ether Lipids
Cellular membranes are primarily composed of glycerophospholipids, sphingolipids, and cholesterol.[5] While the majority of glycerophospholipids possess fatty acids linked to the glycerol backbone via ester bonds, a significant subclass, known as ether lipids, is characterized by an ether linkage at the sn-1 position.[2][6] this compound is a key representative of this class, featuring a 16-carbon alkyl chain attached to the glycerol backbone through an ether bond.[1]
The seemingly subtle difference between an ether and an ester linkage has profound implications for the physicochemical properties and biological functions of these lipids.[2][7] Ether lipids are known to be more resistant to enzymatic degradation by phospholipases and to oxidative stress, contributing to the stability of membranes in specific cellular environments.[8] They are integral components of membranes in various tissues, particularly in the nervous system, heart, and immune cells.[2] Furthermore, aberrant levels of ether lipids have been implicated in a range of diseases, including cancer and neurological disorders, highlighting their importance in cellular homeostasis.[9][10]
The Structural Role of this compound in Membranes
The incorporation of this compound and its derivatives into lipid bilayers significantly alters the physical properties of the membrane. These alterations stem from the distinct chemical nature of the ether linkage compared to the more common ester linkage.
Impact on Membrane Fluidity and Packing
The absence of a carbonyl group in the sn-1 position of ether lipids like this compound allows for closer packing of the lipid acyl chains. This leads to an increase in the order and a decrease in the fluidity of the membrane. Studies on model membranes have shown that ether lipids can induce a more condensed membrane state. This effect is particularly relevant in the context of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[11] Ether lipids are thought to contribute to the formation and stability of these platforms, which are crucial for cellular signaling.[2][10]
Recent research indicates that cancer cells with high metastatic potential utilize ether lipids to maintain low membrane tension and high membrane fluidity, which facilitates processes like iron endocytosis.[12][13]
Influence on Lipid Rafts
Lipid rafts are dynamic, ordered membrane domains that serve as organizing centers for signal transduction molecules.[11] The presence of ether lipids, including those derived from this compound, is crucial for the stability and function of these microdomains.[2][10] Their ability to pack tightly with cholesterol and sphingolipids contributes to the formation of a liquid-ordered phase, which is characteristic of lipid rafts. The enrichment of ether lipids in these domains has been linked to the regulation of various signaling pathways and the trafficking of membrane proteins.[14]
Involvement in Cellular Signaling and Trafficking
Beyond their structural role, this compound and its metabolites are active participants in cellular signaling and membrane trafficking events.
Precursor to Bioactive Lipids
This compound serves as a precursor for the synthesis of various bioactive lipids, including platelet-activating factor (PAF) and other ether-linked phospholipids.[4] PAF is a potent signaling molecule involved in inflammatory responses and allergic reactions. The metabolic pathway originating from this compound is therefore a critical control point for the production of these signaling mediators.
Modulation of Protein Function and Membrane Trafficking
The unique biophysical environment created by ether lipids can influence the conformation and activity of membrane-associated proteins.[15] The altered membrane fluidity and thickness in ether lipid-rich domains can affect the function of transmembrane proteins, including ion channels and receptors.
Furthermore, ether lipids have been implicated in membrane fusion and trafficking processes.[16] For instance, the addition of this compound to cancer cells has been shown to stimulate the release of exosomes, which are small vesicles involved in intercellular communication.[16] This suggests a role for ether lipids in modulating the composition and secretion of these important signaling vehicles.
Quantitative Data on Membrane Properties
The following table summarizes the quantitative effects of ether lipids, including those derived from this compound, on the biophysical properties of model membranes.
| Property | Effect of Ether Lipids | Quantitative Change | Experimental Technique | Reference |
| Membrane Fluidity | Decrease | Increase in fluorescence anisotropy of DPH | Fluorescence Spectroscopy | [17] |
| Membrane Thickness | Increase | Increase in bilayer thickness by 0.1-0.3 nm | X-ray Diffraction | N/A |
| Phase Transition Temperature (Tm) | Increase | Increase in Tm by 2-5 °C | Differential Scanning Calorimetry (DSC) | [17] |
| Area per Lipid | Decrease | Decrease in molecular area by 2-5 Ų | Langmuir Blodgett Trough | [18] |
| Water Permeability | Decrease | Reduction in the rate of water transport | Osmotic Swelling Assays | N/A |
Note: The quantitative changes are approximate values derived from various studies on ether lipids and may vary depending on the specific lipid composition and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in membrane structure and function.
Preparation of Model Membranes (Liposomes)
Objective: To create artificial lipid bilayers for biophysical studies.
Protocol:
-
Lipid Film Hydration:
-
A mixture of lipids, including this compound and other phospholipids (e.g., POPC, DPPC), is dissolved in a chloroform/methanol (2:1, v/v) solvent.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., PBS, Tris-HCl) by gentle vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to multiple freeze-thaw cycles.
-
The suspension is then extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Fluorescence Spectroscopy to Measure Membrane Fluidity
Objective: To assess the impact of this compound on the fluidity of lipid bilayers.
Protocol:
-
Probe Incorporation:
-
The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is added to the liposome suspension at a molar ratio of 1:500 (probe:lipid).
-
The mixture is incubated in the dark at a temperature above the phase transition of the lipids for at least 1 hour to allow for probe incorporation into the hydrophobic core of the bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light (e.g., at 350 nm for DPH), and the emission is measured in both the vertical (I_VV) and horizontal (I_VH) orientations (e.g., at 430 nm).
-
The anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the G-factor that corrects for instrumental bias.
-
An increase in anisotropy indicates a decrease in membrane fluidity.
-
Mass Spectrometry for Lipidomic Analysis
Objective: To quantify the incorporation of this compound into cellular lipids and its effect on the overall lipidome.
Protocol:
-
Cell Culture and Treatment:
-
Lipid Extraction:
-
Cells are harvested and washed with PBS.
-
Lipids are extracted using a modified Bligh and Dyer method. Briefly, methanol and chloroform are added to the cell pellet, followed by vortexing and the addition of water to induce phase separation.
-
The lower organic phase containing the lipids is collected.
-
-
Mass Spectrometry Analysis:
-
The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.
-
Lipid species are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Quantification is achieved by comparing the peak intensities of the identified lipids to those of internal standards.[19]
-
Visualizing Key Pathways and Concepts
Biosynthesis of Ether Lipids from this compound
Caption: Biosynthesis of ether-linked phospholipids from this compound.
Role of this compound in Lipid Raft Formation
Caption: Model of a lipid raft enriched in ether lipids.
Experimental Workflow for Lipidomic Analysis
Caption: Workflow for analyzing the impact of this compound on the cellular lipidome.
Conclusion and Future Directions
This compound is a fundamental building block of ether lipids that exerts a significant influence on the structure and function of cellular membranes. Its incorporation into lipid bilayers modulates membrane fluidity, promotes the formation of lipid rafts, and impacts a variety of cellular processes, including signaling and membrane trafficking. The unique properties conferred by the ether linkage make these lipids critical for cellular health and disease.
Future research should focus on elucidating the precise molecular mechanisms by which this compound and its derivatives interact with other membrane components and influence the function of membrane proteins. Advanced analytical techniques, such as cryo-electron microscopy and solid-state NMR, combined with molecular dynamics simulations, will be instrumental in providing a more detailed picture of these interactions. A deeper understanding of the role of this compound in membrane biology will undoubtedly open new avenues for the development of novel therapeutic strategies targeting ether lipid metabolism in various diseases.
References
- 1. Chimyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether lipid - Wikipedia [en.wikipedia.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid raft - Wikipedia [en.wikipedia.org]
- 12. Ether lipids influence cancer cell fate by modulating iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The role of lipid species in membranes and cancer-related changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-Lipid Interactions – Meiler Lab [meilerlab.org]
- 16. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1-O-Hexadecylglycerol in Marine Organisms: A Technical Guide for Researchers
An in-depth exploration of the prevalence, biological activity, and associated signaling pathways of 1-O-Hexadecylglycerol (chimyl alcohol) in marine ecosystems, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, commonly known as chimyl alcohol, is a naturally occurring monoalkylglycerol ether found in a variety of marine organisms. As a precursor in the biosynthesis of plasmalogens and other ether lipids, it plays a crucial role in the structure and function of cell membranes.[1] This technical guide provides a comprehensive overview of this compound's presence in marine life, its biological activities, and the signaling pathways it modulates. The information is curated to support research and development in pharmacology and marine biotechnology.
Quantitative Presence of this compound in Marine Organisms
This compound has been identified in various marine species, with its concentration varying significantly among different organisms and tissues. The following table summarizes the available quantitative data on its prevalence.
| Marine Organism | Tissue/Extract | Concentration of this compound | Reference(s) |
| Greenland Shark (Centrophorus squamosus) | Liver Oil | 9–13% of total alkylglycerols | [2] |
| Sponge (Haliclona sp.) | Glyceryl Ether Fraction | 35.3% | [3] |
| Marine and Freshwater Clams and Mussels | Total Lipids | Major saturated 1-O-alkyl glycerol ether (along with C18) | [1] |
Note: The data for clams and mussels indicates that this compound is a major component, but a precise percentage of the total lipid content was not specified in the cited literature.
Biological Activities and Therapeutic Potential
This compound and related alkylglycerols exhibit a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. These activities include:
-
Anticancer Properties: Alkylglycerols have demonstrated the ability to restrain the growth and metastasis of grafted tumors in mice.[4] This has been attributed, in part, to anti-angiogenic effects.
-
Immunomodulatory Effects: Chimyl alcohol and other alkylglycerols are known to stimulate the immune system, including the enhancement of macrophage activity.[5]
-
Pro-inflammatory Activity: Studies have shown that chimyl alcohol can promote the activation of immune processes, including the enhancement of cell proliferation and increasing the activity of the proinflammatory marker CD86.[1]
Key Signaling Pathways Modulated by Ether Lipids
While direct studies on the signaling effects of this compound are limited, research on structurally and functionally related ether lipids provides strong evidence for their modulation of key cellular signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Evidence suggests that ether-linked lipids can influence this pathway. For instance, some ether lipids have been shown to inhibit PI3K/Akt signaling, leading to reduced cell growth.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Alcohol Alters the Activation of ERK1/2, a Functional Regulator of Binge Alcohol Drinking in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylglycerols Modulate the Proliferation and Differentiation of Non-Specific Agonist and Specific Antigen-Stimulated Splenic Lymphocytes | PLOS One [journals.plos.org]
- 6. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Ether Lipid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core foundational studies in ether lipid biosynthesis. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of this vital metabolic pathway. This guide details the key enzymes, reaction mechanisms, and regulatory controls that govern the synthesis of ether lipids, a unique class of glycerophospholipids essential for numerous cellular functions.
Ether lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, a feature that imparts distinct chemical and physical properties compared to the more common ester-linked phospholipids.[1][2] These lipids are not merely structural components of cellular membranes but also play critical roles in cell signaling, differentiation, and defense against oxidative stress.[1][2][3] Dysregulation of ether lipid biosynthesis is implicated in a range of severe human disorders, including the genetic disorder Rhizomelic Chondrodysplasia Punctata (RCDP), as well as in the pathology of cancer and neurodegenerative diseases.[4][5]
This guide summarizes key quantitative data, provides detailed experimental protocols for the cornerstone enzymes of the pathway, and presents visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this complex and functionally significant area of lipid metabolism.
Data Presentation: Quantitative Insights into Ether Lipid Biosynthesis
The following tables summarize key quantitative data related to the enzymes and reactions in the ether lipid biosynthetic pathway. This information is crucial for designing and interpreting experiments in this field.
Table 1: Kinetic Parameters of Key Enzymes in Ether Lipid Biosynthesis
| Enzyme | Substrate | Apparent Km | Apparent Vmax | Organism/System | Reference |
| GNPAT / DHAPAT | Dihydroxyacetone Phosphate (DHAP) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | |
| Palmitoyl-CoA | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | ||
| AGPS | Acyl-dihydroxyacetone phosphate (Acyl-DHAP) | Exhibits substrate inhibition | Displays a maximum velocity followed by inhibition | Rat Liver Peroxisomes | [1] |
| Fatty Alcohols (e.g., 9-cis-octadecenol) | Follows Michaelis-Menten kinetics | Specific value not provided | Rat Liver Peroxisomes | [1] |
Table 2: Substrate Concentrations Used in In Vitro Enzyme Assays
| Enzyme | Substrate | Concentration | Assay System | Reference |
| GNPAT / DHAPAT | [32P]-DHAP | 0.42 mM | Yeast lysate expressing Xenopus Gnpat | [6] |
| Palmitoyl-CoA | 60 µM | Yeast lysate expressing Xenopus Gnpat | [6] | |
| AGPS | Palmitoyl-DHAP | 100 µM | Purified Cavia porcellus AGPS | [7] |
| [1-14C]hexadecanol | 96 µM | Purified Cavia porcellus AGPS | [7] |
Experimental Protocols
Detailed methodologies for the key enzymes in the initial steps of ether lipid biosynthesis are provided below. These protocols are based on foundational studies and are intended to be a starting point for laboratory investigation.
Protocol 1: Dihydroxyacetone Phosphate Acyltransferase (DHAPAT/GNPAT) Enzyme Assay
This protocol is adapted from studies on Xenopus Gnpat expressed in yeast and is designed to measure the formation of 32P-labeled 1-acyl-DHAP.[6]
A. Synthesis of [32P]-DHAP (Substrate)
-
Prepare a 1 mL reaction mixture containing:
-
300 mM Tris-HCl buffer, pH 7.5
-
100 mM MgCl2
-
100 mM cold ATP
-
1.6 µCi [γ-32P]-ATP
-
100 mM dihydroxyacetone (DHA)
-
-
Initiate the reaction by adding 10 µL (0.8 U) of glycerokinase.
-
Incubate the reaction at 37°C for 1 hour. Under these conditions, the kinase reaction proceeds to completion.[6]
B. DHAPAT Enzyme Assay
-
Prepare the reaction mixture (final volume as required) containing:
-
75 mM Tris-HCl, pH 7.5 (or 75 mM MES buffer for assays at pH 5.5)
-
8.3 mM MgCl2
-
8.3 mM NaF
-
1 mg/mL fatty acid-free Bovine Serum Albumin (BSA)
-
0.42 mM [32P]-DHAP (using 50 µL of the synthesis reaction from step A)
-
60 µM Palmitoyl-CoA or Oleoyl-CoA
-
-
Add the enzyme source (e.g., 20-80 µg of total protein from yeast lysate expressing GNPAT) to initiate the reaction.
-
Incubate at a specified temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction (e.g., by adding an organic solvent).
-
Extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Separate the radiolabeled product, 1-acyl-DHAP, using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive product by liquid scintillation counting or autoradiography.
Protocol 2: Alkylglycerone Phosphate Synthase (AGPS) Enzyme Assay
This protocol is based on a radioactivity assay using purified AGPS and radiolabeled hexadecanol.[7]
A. Materials and Reagents
-
Purified AGPS enzyme (e.g., 500 nM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, 50 mM NaF, 0.1% (w/v) Triton X-100
-
Substrates:
-
100 µM Palmitoyl-DHAP (sonicate the stock solution before use)
-
96 µM [1-14C]hexadecanol (specific radioactivity adjusted to ~13,000 dpm/nmol)
-
-
DEAE cellulose disks
-
Scintillation fluid and counter
B. Assay Procedure
-
Prepare the reaction mixture in a total volume of 100 µL at 36°C, containing the assay buffer, 500 nM AGPS, 100 µM palmitoyl-DHAP, and 96 µM [1-14C]hexadecanol.
-
Initiate the reaction by adding one of the substrates (e.g., the enzyme or [1-14C]hexadecanol).
-
At various time points, withdraw 10 µL aliquots of the reaction mixture.
-
Spot the aliquots onto DEAE cellulose disks. The phosphate group of the product, [1-14C]hexadecyl-DHAP, will bind to the DEAE cellulose.
-
Wash the disks to remove unreacted [1-14C]hexadecanol.
-
Place the washed disks in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter to determine the amount of [1-14C]hexadecyl-DHAP formed over time.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core ether lipid biosynthetic pathway and a logical workflow for investigating its regulation.
References
- 1. Kinetic studies of alkyl-dihydroxyacetone-phosphate (alkyl-glycerone-phosphate) synthase in peroxisomes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Transcriptional Regulatory Network Governing Starch and Storage Protein Biosynthesis in Wheat for Breeding Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of novel mutations in GNPAT and AGPS, causing rhizomelic chondrodysplasia punctata (RCDP) types 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Eye Expression of Xenopus Acyltransferase Gnpat and Its Biochemical Characterization Shed Light on Lipid-Associated Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Dissolution of 1-O-Hexadecylglycerol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and use of 1-O-Hexadecylglycerol (HG), a precursor in ether lipid biosynthesis, for cell culture applications. Proper preparation of HG is critical for ensuring its bioavailability and obtaining reproducible experimental results.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions for cell culture.
| Parameter | Value | Source |
| Solvent | Ethanol | [1][2][3][4] |
| Typical Stock Concentration | 20 mM (calculated) | [1][2][3][4] |
| Typical Working Concentration | 10 - 20 µM | [1][2][3][4][5] |
| Final Solvent Concentration in Media | 0.1% (v/v) | [1][2][3][4] |
| Storage of Stock Solution | -20°C |
Experimental Protocols
This section details the methodology for preparing a this compound stock solution and its subsequent dilution for cell culture experiments.
Materials:
-
This compound (HG) powder
-
Anhydrous Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or glass vials
-
Sterile cell culture medium
-
Pipettes and sterile filter tips
Protocol for Preparing a 20 mM Stock Solution:
-
Weighing HG: Accurately weigh out the desired amount of HG powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 ml of a 20 mM stock solution, weigh out 6.89 mg of HG (Molecular Weight: 344.58 g/mol ).
-
Dissolving in Ethanol: Add the appropriate volume of anhydrous ethanol to the HG powder. For a 20 mM stock solution, add 1 ml of ethanol to 6.89 mg of HG.
-
Vortexing: Vortex the solution vigorously until the HG is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Sterilization: While ethanol itself is a disinfectant, for stringent cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with ethanol.
-
Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Protocol for Treating Cells with this compound:
-
Thaw Stock Solution: Thaw an aliquot of the 20 mM HG stock solution at room temperature.
-
Dilution in Culture Medium: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final working concentration. For example, to achieve a final concentration of 20 µM in 10 ml of medium, add 10 µl of the 20 mM stock solution. This results in a final ethanol concentration of 0.1% (v/v).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to an equivalent volume of cell culture medium (e.g., 10 µl of ethanol in 10 ml of medium for a 0.1% v/v final concentration).[1][2][3][4]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the HG-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing this compound for cell culture and its entry into the ether lipid biosynthesis pathway.
Caption: Experimental workflow for preparing and applying this compound.
Caption: Metabolic entry of this compound into the ether lipid pathway.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 5. Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-O-Hexadecylglycerol in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecylglycerol (HG), a stable ether lipid, serves as a crucial tool in lipidomics research, primarily as a metabolic precursor to investigate the biology of ether-linked lipids. Its integration into cellular lipid metabolism allows for the systematic study of the effects of increased ether lipid levels on cellular processes, signaling pathways, and the overall lipidome. This document provides detailed protocols for the application of this compound in cell culture-based lipidomics experiments, from sample preparation to data analysis, and explores its role in relevant signaling pathways.
Core Applications
-
Metabolic Precursor: To enrich cellular ether lipid content for functional studies.[1][2][3][4][5]
-
Investigating Ether Lipid Metabolism: To elucidate the metabolic pathways and interplay between different lipid classes.[1][2][5]
-
Studying Cellular Processes: To understand the role of ether lipids in processes like exosome release and cell signaling.[4][6][7]
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to increase the intracellular concentration of ether lipids.
Materials:
-
This compound (HG)
-
Ethanol (for dissolving HG)
-
Cell culture medium appropriate for the cell line
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in ethanol to prepare a stock solution. A typical concentration is 20 mM.[5]
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells by adding the HG stock solution directly to the culture medium to a final concentration of 20 µM.[1][5] For control experiments, treat cells with an equivalent volume of ethanol or with a fatty acyl analogue like dl-α-palmitin at the same concentration.[1][2]
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][5]
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for lipid extraction.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol details a modified Folch method for extracting lipids from cells treated with this compound.[4]
Materials:
-
Harvested cell pellet
-
Chloroform
-
Methanol
-
LC-MS grade water
-
Internal standards (a mix of deuterated or odd-chain lipids for various lipid classes)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Glass vials
-
Handheld homogenizer or sonicator
-
Centrifuge
Procedure:
-
Homogenization: Resuspend the cell pellet in a glass vial with a mixture of chloroform and methanol (2:1, v/v). The total solvent volume should be at least 20 times the volume of the cell pellet.[8] Add an appropriate amount of internal standard mix for quantification.
-
Extraction: Homogenize or sonicate the sample to ensure complete cell lysis and lipid solubilization.
-
Phase Separation: Add 0.2 volumes of water (or 0.9% NaCl solution) to the homogenate to induce phase separation.[8] Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.[8]
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a new glass vial.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution and Storage: Reconstitute the dried lipid extract in an appropriate solvent for the intended analysis (e.g., chloroform:methanol 1:2, v/v) and store at -20°C or -80°C until mass spectrometry analysis.[1][9]
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of lipid extracts by mass spectrometry.
Instrumentation:
-
High-resolution mass spectrometer (e.g., QTRAP, Orbitrap) coupled with a liquid chromatography system (UPLC/HPLC) or for direct infusion (shotgun lipidomics).
Procedure for LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the lipid species using a suitable column (e.g., C18 reverse-phase). A typical mobile phase system consists of:
-
Mass Spectrometry Detection:
-
Acquire data in both positive and negative ion modes to cover a wide range of lipid classes.
-
Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for lipid identification.
-
For targeted quantification, use multiple reaction monitoring (MRM) for specific lipid species.[1]
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software to identify and quantify lipid species.
-
Normalize the data to the internal standards to correct for variations in extraction efficiency and instrument response.
-
Data Presentation
The following tables summarize the expected quantitative changes in the lipidome of HEp-2 cells treated with 20 µM this compound for 24 hours, as reported in the literature.[1]
Table 1: Changes in Major Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) Species
| Lipid Species | Fold Change vs. Control |
| PC O 16:0/16:1 | ~3-4 fold increase |
| PC O 16:0/18:1 | ~3-4 fold increase |
| PE O/PE P species with 16:0 in sn-1 | Significant increase |
Data adapted from Bergan et al., 2013.[1][5]
Table 2: Overall Changes in Lipid Classes
| Lipid Class | Effect of HG Treatment |
| Ether-linked Glycerophospholipids | Increased levels, particularly those with a 16:0 alkyl chain.[1][2] |
| Glycosphingolipids | Decreased amounts.[1][2] |
| Ceramide (Cer) | Increased amounts.[1][2] |
| Phosphatidylinositol (PI) | Increased amounts.[1][2] |
| Lysophosphatidylinositol (LPI) | Significantly increased (up to 50-fold).[1][2] |
Data summarized from Bergan et al., 2013.[1][2]
Signaling Pathways and Experimental Workflows
Ether Lipid Biosynthesis and the Role of this compound
This compound enters the ether lipid biosynthesis pathway after being phosphorylated by an alkylglycerol kinase.[4][5] This bypasses the initial, rate-limiting steps that occur in the peroxisomes, leading to a direct increase in the synthesis of ether-linked phospholipids in the endoplasmic reticulum.
Caption: Biosynthesis of ether lipids and the entry point of this compound.
PKC Signaling and Potential Modulation by Ether Lipids
Ether lipids can influence protein kinase C (PKC) signaling. For instance, 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), a derivative of HG, can be phosphorylated to HAGP, which may compete with diacylglycerol (DAG) in regulating PKC activity.[6][7]
Caption: Potential modulation of PKC signaling by a this compound derivative.
Experimental Workflow for Lipidomics Analysis
The overall workflow for a lipidomics experiment using this compound involves several key stages, from experimental design to data interpretation.
Caption: General experimental workflow for lipidomics using this compound.
Concluding Remarks
This compound is an invaluable tool for probing the roles of ether lipids in cellular physiology and pathology. The protocols and data presented here provide a framework for designing and conducting robust lipidomics experiments to uncover the intricate connections within the cellular lipidome. While this document focuses on its use as a metabolic precursor, the principles of lipid analysis described are broadly applicable in the field of lipidomics.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 3. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
- 4. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
1-O-Hexadecylglycerol as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecylglycerol (HG), a naturally occurring ether lipid, serves as a valuable tool in mass spectrometry-based lipidomics. While not a conventional internal standard for broad lipid class quantification due to its endogenous presence and metabolic activity, it is expertly employed as a metabolic precursor to trace the biosynthesis and remodeling of ether lipids. This application note details the use of this compound in mass spectrometry, providing protocols for its application in cell culture experiments and outlining its impact on the cellular lipidome.
Principle of Application
The primary application of this compound in mass spectrometry is to serve as a specific precursor for the biosynthesis of ether-linked glycerophospholipids. When introduced to cells, HG enters the metabolic pathway where it is phosphorylated by alkylglycerol kinase.[1] This directs it into the synthesis of various ether lipid species, predominantly those containing a 16-carbon alkyl chain at the sn-1 position. By using mass spectrometry to track the incorporation of the hexadecyl moiety into different lipid classes, researchers can elucidate the dynamics of ether lipid metabolism and its influence on the broader cellular lipid landscape.
Application: Elucidating the Impact of Ether Lipid Synthesis on the Cellular Lipidome
A key application of this compound is in studies designed to understand the metabolic interplay between ether lipids and other lipid classes. By enriching the cellular environment with HG, researchers can induce an increase in ether lipid synthesis and observe the consequential changes across the lipidome. This approach has been used to reveal connections between ether-linked glycerophospholipid metabolism and that of glycosphingolipids and ester-linked glycerophospholipids.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative changes observed in the lipidome of HEp-2 cells after treatment with 20 µM this compound for 24 hours. Data is presented as pmol/µg protein.
Table 1: Changes in Ether-Linked Phosphatidylcholine (PC O) and Phosphatidylethanolamine (PE O) Species
| Lipid Species | Control (pmol/µg protein) | 20 µM HG (pmol/µg protein) | Fold Change |
| PC O 16:0/16:1 | ~0.1 | ~0.4 | ~4.0 |
| PC O 16:0/18:1 | ~0.2 | ~0.8 | ~4.0 |
| PE O 16:0/18:1 | ~0.3 | ~1.2 | ~4.0 |
| PE O 16:0/20:4 | ~0.1 | ~0.5 | ~5.0 |
Data synthesized from figures in Bergan et al., 2013.[3]
Table 2: Changes in Other Major Lipid Classes
| Lipid Class | Control (relative abundance) | 20 µM HG (relative abundance) | Observation |
| Glycosphingolipids | Higher | Lower | Decreased levels |
| Ceramide | Lower | Higher | Increased levels |
| Phosphatidylinositol | Lower | Higher | Increased levels |
| Lysophosphatidylinositol | Lower | Higher | Increased levels |
Data synthesized from text descriptions in Bergan et al., 2013.[3][4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of a cell line (e.g., HEp-2 or PC-3) with this compound to investigate its effects on the lipidome.
Materials:
-
Cell line of interest (e.g., HEp-2, PC-3)
-
Complete cell culture medium
-
sn-1-O-Hexadecylglycerol (HG)
-
Ethanol (for dissolving HG)
-
Control substance (e.g., dl-α-palmitin)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for approximately 80-90% confluency at the time of harvesting.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in ethanol. For a 20 µM final concentration, a 20 mM stock solution can be prepared. Also, prepare a stock solution of the control substance (e.g., 20 mM dl-α-palmitin in ethanol).
-
Cell Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the treatment. For a 20 µM final concentration of HG, add the appropriate volume of the stock solution to the medium. For control samples, add the same volume of ethanol or the control substance solution.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.[3]
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for lipid extraction.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol outlines a modified Folch lipid extraction procedure suitable for cells treated with this compound.[1]
Materials:
-
Harvested cell pellet
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standards for other lipid classes (deuterium-labeled or odd-chain)
-
Centrifuge
-
Nitrogen gas evaporator
-
Glass vials
Procedure:
-
Addition of Internal Standards: To the cell pellet, add a known amount of a mixture of internal standards for the lipid classes to be quantified.[1]
-
Solvent Addition: Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell pellet.
-
Homogenization/Vortexing: Vortex the mixture vigorously to ensure thorough mixing and cell lysis.
-
Phase Separation: Add deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v).
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., chloroform:methanol 1:2 v/v).[5]
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general overview of a mass spectrometry workflow for analyzing the lipid extracts.
Instrumentation:
-
A high-resolution mass spectrometer, such as a hybrid triple quadrupole/linear ion trap (e.g., 5500 QTRAP) or an Orbitrap instrument, coupled to an ultra-high-pressure liquid chromatography (UHPLC) system.[1]
UHPLC Separation (for LC-MS/MS):
-
Column: A reverse-phase column suitable for lipid separation (e.g., Acquity BEH C18, 2.1 × 50-mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[1]
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/2-propanol (4:3, v/v) containing 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the lipid classes of interest. A typical gradient might run for 25 minutes.[1]
Mass Spectrometry Parameters (example for neutral glycosphingolipids):
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5]
-
Data Processing: Process the raw data using appropriate software to identify and quantify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. Normalize the data to the respective internal standards.[3]
Visualizations
Caption: General experimental workflow for lipidomic analysis after this compound treatment.
Caption: Simplified metabolic pathway of this compound into ether phospholipids.
Limitations and Considerations
When using this compound in mass spectrometry studies, it is crucial to recognize its role as a metabolic precursor rather than a passive internal standard. The addition of HG will actively perturb the cellular lipidome. Therefore, it is not suitable for the general quantification of unrelated lipid classes in the same way as a stable isotope-labeled standard. For accurate quantification of various lipid classes, a panel of appropriate deuterium-labeled or odd-chain internal standards should be used in conjunction with HG treatment.[1][5] The primary utility of HG is to specifically trace the metabolic flux and consequences of increased ether lipid biosynthesis.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ether lipid precursor hexadecylglycerol protects against Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Chimyl Alcohol and Related Alkylglycerols in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimyl alcohol, a member of the alkylglycerol family of ether lipids, has garnered interest in cancer research for its potential therapeutic applications. Found in sources such as shark liver oil and hematopoietic organs, chimyl alcohol, along with its counterparts batyl alcohol and selachyl alcohol, has demonstrated a range of anti-cancer activities.[1] These compounds are being investigated for their ability to inhibit tumor growth and metastasis, modulate the immune system, and reduce the adverse effects of conventional cancer therapies. This document provides an overview of the current research, quantitative data, and detailed protocols for investigating the applications of chimyl alcohol and related alkylglycerols in oncology.
Key Anti-Cancer Applications
Alkylglycerols, including chimyl alcohol, have shown promise in several key areas of cancer research:
-
Anti-Metastatic and Anti-Angiogenic Effects: Preclinical studies have demonstrated the potential of alkylglycerols to inhibit the spread of cancer cells and the formation of new blood vessels that tumors need to grow.
-
Radioprotective Properties: Clinical research suggests that alkylglycerols can mitigate some of the harmful side effects of radiation therapy, improving patient tolerance to treatment.[2][3]
-
Induction of Apoptosis and Necrosis: In vitro studies indicate that alkylglycerols can induce programmed cell death (apoptosis) and other forms of cell death in various cancer cell lines.
-
Immunomodulation: Alkylglycerols are believed to stimulate the immune system, in part by activating macrophages, which can play a role in targeting and destroying cancer cells.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the anti-cancer effects of alkylglycerols. It is important to note that much of the available research has been conducted on mixtures of alkylglycerols, and data specific to purified chimyl alcohol is limited.
| Application | Compound | Model System | Key Finding | Reference |
| Anti-Metastasis | Purified Alkylglycerols | Lewis Lung Carcinoma (in mice) | 64 ± 8% reduction in metastasis dissemination | [5] |
| Anti-Angiogenesis | Purified Alkylglycerols | Lewis Lung Carcinoma (in mice) | Significant curtailment of von Willebrand Factor (vWF) presence in tumors | [5] |
| Radioprotection | Alkylglycerols | Patients with uterine cancer undergoing radiotherapy | Less pronounced decrease in white blood cells and thrombocytes | [2] |
| Radioprotection | Alkylglycerols | Patients with uterine cancer undergoing radiotherapy | 47% reduction in the frequency of fistulas | [2] |
| Apoptosis/Necrosis | Alkylglycerols (Ecomer) | Human prostate and ovarian carcinoma cell lines | Increased percentage of apoptotic cells | |
| Apoptosis/Necrosis | Alkylglycerols (Ecomer) | Human mammary carcinoma cell line | Predominantly necrotic cells observed | |
| Immunostimulation | Alkylglycerols (94.39% chimyl alcohol) | RAW 264.7 murine macrophage cell line | Increased ROS, NO synthesis, and IL-6 expression | [6] |
Signaling Pathways and Mechanisms of Action
The primary proposed mechanism for the anti-cancer activity of alkylglycerols, including chimyl alcohol, is the inhibition of Protein Kinase C (PKC) . PKC is a critical enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting PKC, alkylglycerols can disrupt these processes in cancer cells, leading to cell growth arrest and apoptosis.
Another key mechanism is the activation of macrophages . Alkylglycerols have been shown to stimulate macrophages, enhancing their phagocytic activity and production of inflammatory mediators, which can contribute to an anti-tumor immune response.
Experimental Workflow: Investigating Anti-Metastatic Effects
Caption: Workflow for assessing the anti-metastatic potential of alkylglycerols in a murine model.
Signaling Pathway: Proposed Mechanism of Alkylglycerol Action
Caption: Proposed mechanism of alkylglycerols via inhibition of the Protein Kinase C signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of Anti-Metastatic Activity in a Lewis Lung Carcinoma (LLC) Mouse Model
Objective: To assess the in vivo efficacy of chimyl alcohol or alkylglycerols in inhibiting tumor metastasis.
Materials:
-
Lewis Lung Carcinoma (LLC) cell line
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Chimyl alcohol or purified alkylglycerol solution
-
Vehicle control (e.g., olive oil)
-
Surgical instruments for tumor resection
-
Dissecting microscope
Procedure:
-
Cell Culture: Culture LLC cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation: Harvest LLC cells and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL. Inject 0.2 mL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer chimyl alcohol/alkylglycerols (e.g., 100 mg/kg body weight) or vehicle control orally via gavage daily for a specified period (e.g., 21 days).
-
Primary Tumor Resection: On a predetermined day post-inoculation (e.g., day 14), surgically resect the primary tumor. Anesthetize the mice, excise the tumor, and close the incision with sutures or surgical clips.
-
Metastasis Evaluation: At the end of the study period (e.g., day 28), euthanize the mice. Carefully dissect the lungs and fix them in Bouin's solution.
-
Quantification: Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.
-
Data Analysis: Compare the number of lung metastases between the treated and control groups using an appropriate statistical test (e.g., Mann-Whitney U test).
Protocol 2: Immunohistochemical Staining for von Willebrand Factor (vWF) in Tumor Tissue
Objective: To evaluate the effect of chimyl alcohol or alkylglycerols on tumor angiogenesis by assessing the density of blood vessels.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-vWF polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating sections with blocking buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-vWF antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides and apply the DAB substrate solution until a brown color develops.
-
Counterstaining: Counterstain sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through a graded ethanol series and xylene, and mount with a coverslip using a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Quantify microvessel density by counting the number of vWF-positive vessels in several high-power fields within the tumor.
Protocol 3: In Vitro Protein Kinase C (PKC) Inhibition Assay
Objective: To determine the inhibitory effect of chimyl alcohol on PKC activity.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
PKC lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂)
-
Chimyl alcohol dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PKC lipid activator, and PKC substrate.
-
Inhibitor Addition: Add varying concentrations of chimyl alcohol or vehicle control (DMSO) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding the purified PKC enzyme to each tube.
-
Phosphorylation Reaction: Start the phosphorylation by adding [γ-³²P]ATP. Incubate the reaction mixture at 30°C for a specific time (e.g., 10 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing the paper in ice-cold 10% TCA.
-
Washing: Wash the phosphocellulose papers extensively with TCA and then ethanol to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition for each concentration of chimyl alcohol compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
Chimyl alcohol and other alkylglycerols represent a promising area of cancer research. Their multi-faceted anti-cancer properties, including anti-metastatic, anti-angiogenic, and immunomodulatory effects, warrant further investigation. The protocols outlined in this document provide a framework for researchers to explore the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular mechanisms of action, evaluating the efficacy of purified chimyl alcohol, and conducting well-designed clinical trials to translate these preclinical findings into benefits for cancer patients.
References
- 1. A highly metastatic Lewis lung carcinoma orthotopic green fluorescent protein model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isom.ca [isom.ca]
- 4. researchgate.net [researchgate.net]
- 5. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-O-Hexadecylglycerol Delivery to Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Hexadecylglycerol (HG) is a naturally occurring ether lipid and a precursor for the biosynthesis of more complex ether lipids, including plasmalogens. In cell biology research, exogenous administration of HG to cultured cells serves as a valuable tool to investigate the roles of ether lipids in various cellular processes. Elevated levels of ether lipids have been associated with cancer progression, membrane trafficking, and signaling.[1][2] These application notes provide detailed protocols for the delivery of this compound to cultured cells and for the subsequent analysis of its effects.
Biological Effects of this compound in Cultured Cells
Supplementing cell culture media with this compound has been shown to elicit a range of significant biological effects, primarily through its incorporation into cellular membranes and subsequent alteration of the lipidome.
Key Effects:
-
Alteration of the Cellular Lipidome: HG treatment leads to a significant increase in ether-linked phospholipids, particularly those with a 16-carbon alkyl chain at the sn-1 position.[3][4] This alteration is not limited to ether lipids; studies have shown that HG can also decrease the levels of glycosphingolipids and increase the amounts of ceramide and phosphatidylinositol.[3][5]
-
Modulation of Exosome Release and Composition: Increased cellular ether lipid content following HG treatment stimulates the release of exosomes.[6] Furthermore, the lipid and protein composition of these secreted exosomes is altered, suggesting a role for ether lipids in the biogenesis and sorting of exosomal cargo.[6]
-
Influence on Cancer Cell Phenotypes: In cancer cells, elevated ether lipid levels have been linked to increased metastatic potential.[1] Ether lipids contribute to maintaining low membrane tension and high membrane fluidity, which facilitates non-clathrin-mediated iron endocytosis and can enhance susceptibility to ferroptosis.[7][8][9]
-
Impact on Intracellular Trafficking: By altering the lipid composition of cellular membranes, HG can affect intracellular transport pathways. For instance, HG treatment has been shown to inhibit the retrograde transport of Shiga toxin from the Golgi apparatus to the endoplasmic reticulum.[10][11]
-
Signaling Pathway Modulation: Ether lipids are implicated in various signaling pathways. While specific effects of HG are context-dependent, related ether lipids are known to be involved in signaling cascades mediated by Akt, ERK, and Protein Kinase C (PKC).[6][12]
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Cells
This protocol describes the preparation of a this compound stock solution and its application to cultured mammalian cells.
Materials:
-
This compound (HG) powder
-
Ethanol (200 proof, molecular biology grade)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of this compound by dissolving the powder in 100% ethanol. For example, dissolve 6.3 mg of HG (MW: 316.5 g/mol ) in 1 mL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
Optional: Prepare a 20 mM stock solution of dl-α-palmitin in ethanol to use as a negative control.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment of Cells:
-
On the following day, dilute the 20 mM HG stock solution directly into the complete culture medium to achieve the desired final concentration. A commonly used concentration is 20 µM.[3][6]
-
To prepare a 20 µM working solution, add 1 µL of the 20 mM stock solution for every 1 mL of culture medium.
-
For control wells, prepare medium containing the same final concentration of ethanol (e.g., 0.1% v/v) as the HG-treated wells. If using palmitin as a control, treat a separate set of wells with 20 µM palmitin.
-
Aspirate the old medium from the cells and replace it with the HG-containing medium, control medium, or palmitin-containing medium.
-
-
Incubation:
-
Harvesting:
Protocol 2: Analysis of Cellular Lipidome by Mass Spectrometry
This protocol provides a general workflow for the analysis of changes in the cellular lipidome following HG treatment.
Materials:
-
Cell pellets (from Protocol 1)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal lipid standards
-
Mass spectrometer coupled with liquid chromatography (LC-MS) or direct infusion (shotgun lipidomics)
Procedure:
-
Lipid Extraction:
-
Resuspend the cell pellet in a suitable buffer.
-
Perform a lipid extraction using a standard method such as the Bligh and Dyer or Folch method. This typically involves a biphasic extraction with chloroform, methanol, and water.
-
Include a cocktail of internal standards corresponding to different lipid classes to enable absolute or relative quantification.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid film in a solvent compatible with the mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v).
-
-
Mass Spectrometry Analysis:
-
Data Processing:
-
Process the raw mass spectrometry data using specialized software to identify lipid species and quantify their abundance relative to the internal standards.
-
Normalize the quantified lipid amounts to the total protein content or cell number of the original sample.[3]
-
Protocol 3: Isolation and Analysis of Exosomes
This protocol outlines the steps to isolate exosomes from the conditioned medium of HG-treated cells and to analyze their quantity and size.
Materials:
-
Conditioned cell culture medium (from cells grown in serum-free or exosome-depleted serum medium)
-
Ultracentrifuge and appropriate tubes
-
Phosphate-buffered saline (PBS)
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
Procedure:
-
Collection of Conditioned Medium:
-
After treating cells with HG or control vehicle for 24 hours, wash the cells and replace the medium with serum-free medium (or medium containing exosome-depleted serum) still containing HG or the control vehicle.
-
Incubate for an additional 17-19 hours to allow for the accumulation of secreted exosomes.[6]
-
Collect the conditioned medium.
-
-
Differential Ultracentrifugation:
-
Perform a series of centrifugation steps to remove cells and cellular debris:
-
Centrifuge at 300 x g for 10 minutes.
-
Centrifuge the supernatant at 2,000 x g for 10 minutes.
-
Centrifuge the supernatant at 10,000 x g for 30 minutes.
-
-
Pellet the exosomes from the final supernatant by ultracentrifugation at 100,000 x g for 70 minutes.
-
Wash the exosome pellet with PBS and repeat the ultracentrifugation step.
-
-
Exosome Quantification and Sizing:
-
Resuspend the final exosome pellet in a known volume of PBS.
-
Analyze the sample using a Nanoparticle Tracking Analysis (NTA) instrument to determine the concentration and size distribution of the isolated vesicles.[6]
-
-
Further Analysis (Optional):
-
The protein content of the exosomes can be quantified using a BCA assay.[6]
-
The protein composition can be analyzed by Western blotting for exosomal markers (e.g., CD63, TSG101) or by proteomic analysis.[6]
-
The lipid composition of the exosomes can be analyzed by mass spectrometry as described in Protocol 2.
-
Data Presentation
Table 1: Effects of this compound (HG) on Cellular Lipids in HEp-2 Cells
| Lipid Class | Change with HG Treatment | Change with Palmitin Control | Reference |
| Ether-linked PC (16:0 at sn-1) | Significant Increase | Minor Increase | [3][4] |
| Ether-linked PE (16:0 at sn-1) | Significant Increase | No Significant Change | [6] |
| Glycosphingolipids (Total) | Decrease | No Significant Change | [3][5] |
| Ceramide | Increase | Increase | [3][5] |
| Phosphatidylinositol | Increase | Increase | [3][5] |
| Lysophosphatidylinositol | Significant Increase | No Significant Change | [3][5] |
Table 2: Effects of this compound (HG) on Exosome Release from PC-3 Cells
| Parameter | Control | HG-Treated (20 µM) | Reference |
| Exosome Concentration (vesicles/cell) | Baseline | ~2-fold Increase | [6] |
| Total Exosomal Protein | Baseline | ~2-fold Increase | [6] |
| Average Exosome Size | No Change | No Change | [6] |
Visualizations
References
- 1. Ether lipids influence cancer cell fate by modulating iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether lipids influence cancer cell fate by modulating iron uptake. | Broad Institute [broadinstitute.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The ether lipid precursor hexadecylglycerol protects against Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivity Testing of 1-O-Hexadecylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecylglycerol (HG) is a naturally occurring ether lipid that has garnered significant interest for its diverse biological activities. As a precursor in the biosynthesis of ether phospholipids, HG can modulate the composition and properties of cellular membranes, influencing a variety of cellular processes. These application notes provide a comprehensive overview of in vitro assays to characterize the bioactivity of this compound, with a focus on its potential anti-cancer properties. Detailed protocols for key assays are provided to facilitate experimental design and execution.
General Considerations for In Vitro Testing
When working with this compound in vitro, it is crucial to ensure its proper solubilization to achieve accurate and reproducible results. Due to its lipophilic nature, HG should be dissolved in an appropriate solvent, such as ethanol or DMSO, before being added to cell culture media. It is important to include a vehicle control in all experiments to account for any effects of the solvent on the cells. The final concentration of the solvent in the culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
Bioactivity of this compound: An Overview
In vitro studies have revealed that this compound can exert a range of biological effects, primarily linked to its role as a precursor for ether lipids.[1][2][3][4][5] These effects include alterations in the cellular lipidome, modulation of exosome release, and potential anti-cancer activities.[1][6]
Effects on Cellular Lipidome and Exosome Formation
Treatment of cancer cell lines, such as HEp-2 and PC-3, with this compound has been shown to significantly increase the cellular levels of ether-linked glycerophospholipids.[3][4][5][6] This alteration in the lipidome can, in turn, affect various cellular functions. For instance, in PC-3 prostate cancer cells, increased ether lipid levels due to HG treatment were associated with a twofold increase in the release of exosomes, which are small vesicles involved in intercellular communication.[6]
Anti-Cancer and Cytotoxic Potential
While the anti-cancer activity of ether lipids, in general, has been a subject of investigation, specific quantitative data on the cytotoxicity of this compound is limited.[7][8][9] One study on PC-3 cells indicated that HG reduced cell growth by 14% but did not show toxicity in MTT and trypan blue assays.[6] Another study demonstrated that pretreatment with HG protected HEp-2 cells from Shiga toxin, resulting in a 30-fold higher IC50 value for the toxin.[9] A mixture of 1-O-alkylglycerol ethers, including compounds similar to HG, exhibited weak cytotoxic activity against a panel of human cancer cell lines, including THP-1, HL-60, HeLa, DLD-1, SNU C4, SK-MEL-28, and MDA-MB-231.[10] The IC50 value for the purified mixture in THP-1 cells was 35.9 µg/mL.[10]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound's direct anti-cancer effects, the following table includes data on its observed effects on cell growth and the cytotoxicity of a related ether lipid mixture.
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| PC-3 | Cell Growth | This compound | Not Specified | 14% reduction in cell growth | [6] |
| PC-3 | MTT Assay, Trypan Blue Assay | This compound | Not Specified | No observed toxicity | [6] |
| HEp-2 | Shiga Toxin Cytotoxicity Assay | This compound (pretreatment) | Not Specified | ~30 times higher IC50 for Shiga toxin | [9] |
| THP-1 | MTS Viability Assay | Purified Alkylglycerol Ether Mixture | 35.9 µg/mL | IC50 | [10] |
Experimental Protocols
This section provides detailed protocols for a range of in vitro assays to comprehensively evaluate the bioactivity of this compound.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (HG) stock solution (e.g., in ethanol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of HG in complete medium from the stock solution. Include a vehicle control (medium with the same concentration of ethanol as the highest HG concentration).
-
Remove the medium from the wells and add 100 µL of the HG dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (HG) stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
Apoptosis Assay
Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound (HG) stock solution
-
Annexin V-FITC and PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of HG or vehicle control for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Migration and Invasion Assays
a) Wound Healing (Scratch) Assay
This assay measures the ability of a cell monolayer to migrate and close a "wound."
-
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of HG or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
b) Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free and serum-containing medium
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10^4 cells) in serum-free medium containing HG or vehicle control into the upper chamber of the inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with a stain such as crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the results as the average number of invading cells per field.
-
Signaling Pathway Analysis
a) Western Blotting for MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38.
-
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with HG or vehicle control for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
b) Protein Kinase C (PKC) Activity Assay
This assay measures the enzymatic activity of PKC in cell lysates.
-
Materials:
-
PKC kinase activity assay kit (commercially available)
-
Cell lysates from HG- or vehicle-treated cells
-
-
Protocol:
-
Prepare cell lysates according to the instructions of the PKC activity assay kit.
-
Follow the kit's protocol to measure PKC activity. This typically involves incubating the cell lysate with a specific PKC substrate and ATP, followed by the detection of the phosphorylated substrate.
-
Measure the signal (e.g., colorimetric or fluorescent) using a microplate reader.
-
Calculate the PKC activity relative to the control.
-
Diagrams
Signaling Pathways and Experimental Workflows
Conclusion
The provided application notes and protocols offer a robust framework for investigating the in vitro bioactivity of this compound. By systematically applying these assays, researchers can elucidate the effects of HG on cancer cell viability, apoptosis, migration, and key signaling pathways. Further research is warranted to generate more specific quantitative data on the anti-cancer properties of this compound and to fully understand its mechanisms of action.
References
- 1. Synthesis and biological activity of anticancer ether lipids that are specifically released by phospholipase A2 in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of calcium-dependent protein kinase C by hexadecylphosphocholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine do not correlate with inhibition of proliferation of HL60 and K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether lipids and analogs in experimental cancer therapy. A brief review of the Munich experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
- 9. isom.ca [isom.ca]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating 1-O-Hexadecylglycerol into Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the ether lipid, 1-O-Hexadecylglycerol, into liposomal formulations. Detailed protocols for preparation, characterization, and relevant biological assays are included to facilitate research and development in drug delivery and cellular signaling.
Introduction to this compound in Liposomes
This compound is a saturated 16-carbon alkylglycerol, a type of ether lipid that can be incorporated into the lipid bilayer of liposomes. Unlike phospholipids which have an ester linkage at the sn-1 position of the glycerol backbone, ether lipids possess a more stable ether bond. This structural difference can impart unique physicochemical properties to liposomes, potentially enhancing their stability and altering their interaction with cells and biological systems.
The incorporation of this compound can influence various liposomal characteristics, including membrane fluidity, permeability, and surface charge. Furthermore, as a precursor to more complex ether lipids, it can be metabolized by cells and participate in signaling pathways, making it a molecule of interest for developing advanced drug delivery systems and investigating cellular processes.[1]
Experimental Protocols
Liposome Preparation: Thin-Film Hydration Followed by Extrusion
This is a widely used method for preparing liposomes with a defined size distribution.[2]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
Chloroform and Methanol (analytical grade)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be selected based on the desired formulation (see Table 1 for examples).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 45-60°C).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to a temperature above the lipid Tc, to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).[2]
-
Characterization of Liposomes
2.2.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI). Electrophoretic Light Scattering (ELS) for zeta potential.[3][4]
-
Protocol:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration for the instrument.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using the DLS instrument.
-
Perform measurements in triplicate.
-
2.2.2. Encapsulation Efficiency
This protocol describes the determination of encapsulation efficiency for a hydrophilic drug.
-
Method: Separation of free drug from encapsulated drug using size exclusion chromatography or dialysis, followed by quantification of the drug.
-
Protocol (Size Exclusion Chromatography):
-
Prepare a small column with Sephadex G-50 (or similar) equilibrated with the hydration buffer.
-
Carefully apply the liposome suspension to the top of the column.
-
Elute the liposomes with the hydration buffer. The liposomes (containing the encapsulated drug) will elute in the void volume, while the free drug will be retained and elute later.
-
Collect the liposome-containing fractions.
-
Lyse the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the drug concentration in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
2.2.3. In Vitro Drug Release
-
Method: Dialysis method.
-
Protocol:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Place the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS at 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation: Liposome Formulation and Characterization
The following tables provide examples of how to structure quantitative data for liposomes containing this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Example Liposome Formulations with this compound
| Formulation ID | Phosphatidylcholine (PC) | Cholesterol (Chol) | This compound | Molar Ratio (PC:Chol:this compound) |
| Lipo-HG-0 | DSPC | 40 mol% | 0 mol% | 60:40:0 |
| Lipo-HG-10 | DSPC | 40 mol% | 10 mol% | 50:40:10 |
| Lipo-HG-20 | DSPC | 40 mol% | 20 mol% | 40:40:20 |
| Lipo-HG-30 | DSPC | 40 mol% | 30 mol% | 30:40:30 |
Table 2: Physicochemical Characterization of this compound Liposomes
| Formulation ID | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Lipo-HG-0 | 110 ± 5 | 0.15 ± 0.02 | -25 ± 3 | 85 ± 5 |
| Lipo-HG-10 | 115 ± 6 | 0.17 ± 0.03 | -22 ± 2 | 82 ± 4 |
| Lipo-HG-20 | 120 ± 7 | 0.19 ± 0.02 | -18 ± 3 | 78 ± 6 |
| Lipo-HG-30 | 128 ± 8 | 0.22 ± 0.04 | -15 ± 2 | 73 ± 5 |
Table 3: In Vitro Drug Release Profile from this compound Liposomes
| Formulation ID | % Cumulative Release at 1h | % Cumulative Release at 6h | % Cumulative Release at 12h | % Cumulative Release at 24h |
| Lipo-HG-0 | 15 ± 2 | 35 ± 3 | 55 ± 4 | 75 ± 5 |
| Lipo-HG-10 | 12 ± 1 | 30 ± 2 | 50 ± 3 | 70 ± 4 |
| Lipo-HG-20 | 10 ± 2 | 25 ± 3 | 45 ± 4 | 65 ± 5 |
| Lipo-HG-30 | 8 ± 1 | 20 ± 2 | 40 ± 3 | 60 ± 4 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of liposomes containing this compound.
Caption: Experimental workflow for liposome preparation and characterization.
Signaling Pathway: Potential Modulation of PKC by this compound
This compound can be phosphorylated by alkylglycerol kinase to form 1-O-hexadecyl-sn-glycero-3-phosphate, which can be further metabolized.[1] A subsequent derivative, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate, is thought to compete with the second messenger diacylglycerol (DAG) for the regulation of Protein Kinase C (PKC).[5]
Caption: Potential modulation of the PKC signaling pathway.
Signaling Pathway: Potential Activation of AKT/ERK by Ether Lipids
Studies have shown that plasmalogens, a class of ether lipids, can promote cell survival through the activation of AKT and ERK signaling pathways.[1] As this compound is a precursor for ether lipid synthesis, its incorporation into cells may lead to an increase in ether lipid species that can modulate these pathways.
Caption: Potential activation of AKT/ERK survival pathways.
Conclusion
The incorporation of this compound into liposomes offers a promising strategy for developing novel drug delivery systems with potentially enhanced stability and biological activity. The protocols and data presentation formats provided in these application notes are intended to serve as a valuable resource for researchers in this field. Further investigation into the precise effects of varying this compound concentrations and its detailed interactions with cellular signaling pathways will be crucial for the full realization of its therapeutic potential.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of regulation of protein kinase C by lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 1-O-Hexadecylglycerol Stock Solutions
Introduction
1-O-Hexadecylglycerol, also known as Chimyl Alcohol, is a bioactive alkylglyceryl ether that serves as a crucial precursor in the biosynthesis of ether-linked phospholipids, including plasmalogens.[1][2] In research, it is utilized to investigate the roles of ether lipids in various cellular processes, such as membrane trafficking, cell signaling, and protection against oxidative stress.[3][4] Studies have shown its involvement in reducing UVB-induced cell death and protecting against Shiga toxins.[2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining accurate results. These notes provide detailed protocols for the preparation, storage, and application of this compound solutions for research purposes.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing and storing this compound stock solutions.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₄₀O₃ | [3] |
| Formula Weight | 316.5 g/mol | [3] |
| Physical Form | Crystalline solid | [3] |
| Solubility | ||
| DMF | 16 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| DMSO | 0.16 mg/mL | [3] |
| Storage Temperature | -20°C | [2][3] |
| Stability | ≥ 4 years (when stored properly at -20°C) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol, a common solvent for cell culture applications.[1][5]
Materials:
-
This compound (powder)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, glass vial with a Teflon-lined cap[6]
-
Analytical balance
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringe and 0.22 µm filter
Procedure:
-
Pre-warming: Allow the container of this compound powder to reach room temperature before opening to prevent moisture condensation.[6]
-
Weighing: Accurately weigh out 3.165 mg of this compound and transfer it to a sterile glass vial.
-
Solvent Addition: Add 1 mL of anhydrous ethanol to the vial. This will yield a final concentration of 10 mM (10 mmol/L).
-
Dissolution: Securely cap the vial and vortex thoroughly. If the solid does not dissolve completely, brief sonication in a water bath can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional): For cell culture applications, the stock solution can be filter-sterilized using a sterile syringe and a 0.22 µm chemical-resistant (e.g., PTFE) filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.[3][6] The solution is stable for at least 4 years under these conditions.[3]
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol 2: Application in Cell Culture
This protocol provides an example of how to treat cultured cells with this compound to study its effects on cellular lipidomes and related pathways. This method has been applied to HEp-2 and PC-3 cell lines.[1][4][5]
Materials:
-
Cultured cells (e.g., HEp-2 or PC-3) in appropriate growth medium
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
Vehicle control (anhydrous ethanol)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach the desired confluency (typically 50-70%) at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution directly into the complete cell culture medium to achieve the final desired concentration. For a final concentration of 20 µM, add 2 µL of the 10 mM stock solution for every 1 mL of culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol (e.g., 2 µL per 1 mL of medium) to a separate volume of culture medium.[1][5] In many studies, a 0.1% (v/v) ethanol concentration is used as the control.[1][5]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1][5]
-
Harvesting for Analysis: After incubation, cells can be harvested for downstream analysis. For lipidomics, cells are typically washed with PBS, detached (e.g., using trypsin), pelleted by centrifugation, and stored at -80°C until lipid extraction.[1][4][5]
Signaling and Metabolic Pathway Context
This compound is a precursor that can enter the ether phospholipid biosynthesis pathway.[2][4] It is phosphorylated by an alkylglycerol kinase to form 1-alkylglycerol-3-phosphate, which is then further metabolized to form complex ether lipids like ether-linked phosphatidylcholine (PC O) and phosphatidylethanolamine (PE O).[7] This pathway is distinct from the synthesis of more common ester-linked phospholipids.
Caption: Entry of this compound into the ether lipid synthesis pathway.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 2. The ether lipid precursor hexadecylglycerol protects against Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Chimyl Alcohol on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established biophysical techniques to investigate the influence of chimyl alcohol on the fluidity and organization of lipid membranes. Detailed protocols for key experimental methodologies are included to facilitate the design and execution of studies aimed at understanding the membrane-modifying properties of this and similar ether lipids.
Introduction to Chimyl Alcohol and Membrane Fluidity
Chimyl alcohol (1-O-hexadecyl-sn-glycerol) is a naturally occurring ether lipid that has garnered interest for its potential biological activities. As an amphiphilic molecule, it is expected to intercalate into cellular membranes, potentially altering their physical properties. Membrane fluidity is a critical parameter that governs the function of membrane-associated proteins, cellular signaling, and transport processes.[1] Therefore, understanding how chimyl alcohol modulates membrane fluidity is crucial for elucidating its mechanism of action and for the development of ether lipid-based therapeutics.
The ether linkage in chimyl alcohol, as opposed to the more common ester linkage in phospholipids, is known to influence the packing and dynamics of lipid bilayers.[2] Studies on analogous ether-linked lipids suggest that they can alter membrane properties such as thickness, water permeability, and intermolecular hydrogen bonding.[2][3][4]
Key Experimental Techniques
Several powerful biophysical techniques can be employed to characterize the effects of chimyl alcohol on membrane fluidity. These include:
-
Fluorescence Anisotropy: A sensitive technique to probe the rotational mobility of fluorescent probes embedded within the lipid bilayer.
-
Differential Scanning Calorimetry (DSC): A thermodynamic method to measure the phase transition temperature and enthalpy of lipid membranes.
-
Electron Spin Resonance (ESR) Spectroscopy: A technique that uses spin-labeled molecules to provide detailed information about the local dynamics and order of the lipid environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool to investigate the structure, dynamics, and orientation of molecules within the membrane.
Fluorescence Anisotropy
Application Note
Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer.[5] A decrease in anisotropy indicates an increase in the probe's rotational freedom, which corresponds to an increase in membrane fluidity. Conversely, an increase in anisotropy suggests a more ordered, less fluid membrane. Probes such as 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivative trimethylammonium-DPH (TMA-DPH) are commonly used to assess fluidity in the hydrophobic core and at the membrane interface, respectively.[6][7] The introduction of long-chain alcohols can have a biphasic effect on membrane fluidity, often increasing it at lower concentrations and potentially decreasing it or causing phase separation at higher concentrations.[8]
Experimental Protocol
1. Preparation of Lipid Vesicles:
- Prepare a lipid stock solution of the desired composition (e.g., POPC, DPPC, or a mixture) in chloroform.
- If studying a range of chimyl alcohol concentrations, prepare separate lipid mixtures containing the desired mole percentage of chimyl alcohol.
- Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.
- Further dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with a suitable buffer (e.g., PBS, HEPES) by vortexing to form multilamellar vesicles (MLVs).
- To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[9]
2. Probe Incorporation:
- Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol) at a concentration of ~1 mM.
- Add the probe to the vesicle suspension at a final probe-to-lipid molar ratio of 1:500.
- Incubate the mixture at a temperature above the lipid phase transition temperature for at least 30 minutes to ensure complete incorporation of the probe.
3. Anisotropy Measurement:
- Use a fluorometer equipped with polarizers in the excitation and emission paths.
- Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH, λ_ex = 350 nm, λ_em = 452 nm).
- Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, as well as the corresponding intensities with horizontally polarized excitation light (I_HV and I_HH) to correct for instrumental bias (G-factor).
- Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.
Data Presentation
Table 1: Representative Fluorescence Anisotropy (r) of DPH in POPC LUVs with Varying Concentrations of a Long-Chain Alcohol (Analogous to Chimyl Alcohol) at 25°C.
| Long-Chain Alcohol (mol%) | Fluorescence Anisotropy (r) ± SD | Change in Fluidity |
| 0 | 0.250 ± 0.005 | - |
| 1 | 0.235 ± 0.004 | Increase |
| 5 | 0.210 ± 0.006 | Increase |
| 10 | 0.195 ± 0.005 | Increase |
| 20 | 0.205 ± 0.007 | Increase (less pronounced) |
Note: This data is illustrative and based on the expected fluidizing effect of long-chain alcohols at these concentrations. Actual values will depend on the specific lipid composition and experimental conditions.
Visualization
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol abuse increases the lipid structural order in human erythrocyte membranes. A steady-state and time-resolved anisotropy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using DSC to Characterize Thermotropic Phase Transitions in Lipid Bilayer Membranes | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
preventing degradation of 1-O-Hexadecylglycerol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-O-Hexadecylglycerol during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are acid-catalyzed hydrolysis and oxidation. The ether linkage, while stable under neutral and alkaline conditions, can be cleaved by strong acids.[1] Additionally, like other lipids, this compound can be susceptible to oxidation, particularly at elevated temperatures or upon exposure to light and oxygen.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C or below, in a tightly sealed container, and protected from light. For solutions in organic solvents, storage at -20°C is also recommended. It is advisable to blanket the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: How can I assess the purity and stability of my this compound sample?
A3: The purity and stability of this compound can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS).[2][3][4] This allows for the separation and quantification of the intact compound from its potential degradation products.
Q4: Can I repeatedly freeze and thaw a solution of this compound?
A4: Repeated freeze-thaw cycles should be avoided as they can potentially accelerate degradation. It is best practice to aliquot solutions of this compound into single-use volumes to maintain integrity.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Question: I am having difficulty dissolving this compound in my aqueous experimental buffer. What can I do?
-
Answer: this compound is a lipophilic molecule with very low solubility in aqueous solutions. To facilitate its use in aqueous systems, it is recommended to first dissolve it in a water-miscible organic solvent, such as ethanol, and then add this stock solution to the aqueous buffer with vigorous stirring.[5][6] The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experimental system. The use of a carrier protein, such as bovine serum albumin (BSA), can also enhance its dispersion in aqueous media.
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental outcomes when using this compound from different batches or after prolonged storage. What could be the cause?
-
Answer: Inconsistent results can be a sign of product degradation. It is crucial to verify the purity of your this compound sample before use, especially if it has been stored for an extended period or if you are using a new batch. We recommend running a quick purity check using a validated analytical method like HPLC. If degradation is suspected, it is advisable to use a fresh, unopened sample.
Issue 3: Presence of Unexpected Peaks in Chromatogram
-
Question: My HPLC analysis of a stored this compound sample shows extra peaks that were not present in the initial analysis. What are these?
-
Answer: The appearance of new peaks in an HPLC chromatogram is indicative of degradation. These peaks could correspond to hydrolysis products (e.g., hexadecanol and glycerol) or oxidation products. To identify these unknown peaks, techniques like High-Resolution Mass Spectrometry (HRMS) can be employed to determine their mass and elucidate their structures.[4][7]
Data Presentation
The following table summarizes illustrative data from a forced degradation study on this compound. This data highlights the compound's stability under various stress conditions. Please note that these are representative values and actual degradation rates may vary based on specific experimental conditions.
| Stress Condition | Parameters | Duration | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 85.2 | Hexadecanol, Glycerol |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 99.1 | Negligible |
| Oxidation | 3% H₂O₂, RT | 24 hours | 92.5 | Oxidized glycerol and alkyl chain derivatives |
| Thermal | 80°C (Solid) | 48 hours | 97.8 | Minor unidentified products |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours | 98.5 | Negligible |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a suitable detector (ELSD or MS)
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or MS (Electrospray Ionization - ESI, positive mode)
3. Sample Preparation:
-
Prepare a stock solution of this compound in ethanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 100 µg/mL.
4. Analysis:
-
Inject the sample and reference standard into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks representing degradation products.
-
Calculate the percentage of remaining this compound by comparing the peak area in the stressed sample to that of an unstressed control.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for storage and handling.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 7. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Cellular Uptake of Exogenous 1-O-Hexadecylglycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of exogenous 1-O-Hexadecylglycerol (HG) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HG) and why is it used in research?
A1: this compound, also known as chimyl alcohol, is a naturally occurring ether lipid.[1] In cell biology research, it serves as a precursor for the biosynthesis of ether-linked phospholipids, which are integral components of cellular membranes.[2][3] By introducing exogenous HG to cell cultures, researchers can effectively increase the cellular levels of these specific lipids, allowing for the study of their roles in various cellular processes, including membrane trafficking, cell signaling, and lipid raft formation.[2][3]
Q2: How does this compound enter cells?
A2: The precise mechanism for this compound cellular uptake is not fully elucidated but is believed to involve a combination of passive diffusion and protein-mediated transport, similar to other long-chain fatty acids.[4][5][6] The hydrophobic alkyl chain facilitates its movement across the plasma membrane. Once inside the cell, it is rapidly metabolized, primarily through phosphorylation by an alkylglycerol kinase, which incorporates it into the ether phospholipid synthesis pathway.[2]
Q3: What are the expected downstream effects of treating cells with this compound?
A3: Treatment of cells with HG leads to a significant increase in ether-linked phospholipids, particularly those with a 16-carbon alkyl chain at the sn-1 position.[7] This alteration in the lipidome can influence various cellular functions. For instance, studies have shown that HG treatment can affect the composition of cellular membranes, modulate the production of signaling molecules like platelet-activating factor (PAF), and influence the release and composition of exosomes.[1][2]
Q4: Is this compound toxic to cells?
A4: The cytotoxicity of this compound is cell-type dependent and concentration-dependent. In many studies, a concentration of 20 µM HG for 24 hours is well-tolerated by cell lines such as PC-3 and HEp-2, showing no significant toxic effects as measured by trypan blue or MTT assays.[2] However, at the same concentration, a reduction in cell growth rate has been observed.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guides
This section addresses common issues encountered during the experimental application of this compound.
Issue 1: Low Cellular Uptake or Inconsistent Results
| Potential Cause | Recommended Solution |
| Poor Solubility of HG | This compound is hydrophobic. Prepare a stock solution in a solvent like ethanol before diluting it in the cell culture medium. Ensure the final ethanol concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8][9] |
| Precipitation in Media | After diluting the HG stock solution in the culture medium, vortex or mix thoroughly. Visually inspect for any precipitation. If precipitation occurs, consider preparing a fresh dilution or slightly increasing the final solvent concentration (while staying within non-toxic limits). The use of serum-free medium for the initial dilution of the lipid can sometimes help. |
| Suboptimal Cell Density | Plate cells at an optimal density to ensure they are in a logarithmic growth phase during treatment. Both very low and very high cell densities can affect uptake efficiency. Aim for 50-70% confluency at the time of treatment. |
| Presence of Serum | Serum components can bind to lipids and may affect the availability of HG for cellular uptake. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period or using a serum-free medium, if compatible with your cell line. |
| Incorrect Incubation Time | A 24-hour incubation period is commonly used to see significant changes in the cellular lipidome.[7] However, for uptake kinetics studies, shorter time points may be necessary. Optimize the incubation time for your specific experimental goals. |
Issue 2: Observed Cytotoxicity or Altered Cell Morphology
| Potential Cause | Recommended Solution |
| High Concentration of HG | Perform a dose-response experiment (e.g., using a range of concentrations from 1 µM to 50 µM) to determine the IC50 value for your specific cell line. Use a concentration well below the IC50 for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., ethanol) in the cell culture medium is non-toxic. It is recommended to keep the final ethanol concentration below 0.5%. Run a solvent-only control to assess its effect on cell viability.[8][9] |
| Contamination of HG Stock | Ensure the this compound stock solution is sterile. Filter-sterilize the stock solution if necessary. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to lipid treatments. What is non-toxic for one cell line may be toxic for another. Always perform a viability assay (e.g., MTT, trypan blue exclusion) for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Treatment
-
Prepare a Stock Solution: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 20 mM).
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Working Solution: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 20 µM). Ensure rapid mixing to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to the culture medium as used for the HG treatment.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Quantification of Cellular Uptake using Radiolabeled [14C]-1-O-Hexadecylglycerol
This protocol provides a method to quantify the amount of HG taken up by the cells.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to the desired confluency.
-
Preparation of Radiolabeled Medium: Prepare the treatment medium containing a known concentration of [14C]-1-O-Hexadecylglycerol and unlabeled HG.
-
Treatment: Remove the culture medium and add the radiolabeled treatment medium to each well.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to determine the uptake kinetics.
-
Washing: After incubation, aspirate the radioactive medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound HG.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysate from a parallel set of wells to normalize the radioactivity counts to the amount of protein.
-
Calculation: Calculate the uptake as nanomoles of HG per milligram of protein.
Quantitative Data Summary
Table 1: Cytotoxicity of an Alkylglycerol Ether Mixture in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| THP-1 | Leukemia | 35.9 |
| HL-60 | Leukemia | Not specified as most active |
| SK-MEL-28 | Melanoma | Not specified as most active |
Data adapted from a study on a mixture of 1-O-alkylglycerol ethers.[10] It is important to note that these values are for a mixture and not pure this compound. Researchers should determine the IC50 for pure HG in their specific cell line.
Visualizations
References
- 1. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity [mdpi.com]
troubleshooting inconsistent results in chimyl alcohol experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chimyl alcohol.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell-based assay results when using chimyl alcohol. What are the potential causes?
High variability in in-vitro assays can stem from several factors related to the preparation and handling of chimyl alcohol:
-
Inconsistent Solubilization: Chimyl alcohol has poor water solubility. If it is not fully dissolved in the vehicle solvent before being added to the cell culture medium, it can precipitate, leading to inaccurate and inconsistent concentrations in your wells.
-
Vehicle Effects: The solvent used to dissolve chimyl alcohol (e.g., DMSO, ethanol) can have its own biological effects on the cells, especially at higher concentrations. It is crucial to run vehicle-only controls to account for these effects.
-
Batch-to-Batch Purity: The purity of chimyl alcohol can vary between different suppliers or even different batches from the same supplier. Impurities could have their own biological activities, leading to inconsistent results.
-
Degradation: Chimyl alcohol can degrade over time, especially if not stored properly. Ensure it is stored under recommended conditions (typically at -20°C or lower) and consider aliquoting to avoid repeated freeze-thaw cycles.
Q2: What is the best way to prepare a stock solution of chimyl alcohol and what solvents are recommended?
For consistent results, proper preparation of the stock solution is critical.
-
Solvent Selection: Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are common solvents. The choice of solvent may depend on the specific cell line and experimental design, as some cells are more sensitive to certain solvents.
-
Warming for Dissolution: Chimyl alcohol is a waxy solid at room temperature.[1][2] Gentle warming (e.g., in a 37°C water bath) may be necessary to fully dissolve it in the solvent.
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium. The final concentration of the organic solvent in the culture medium should ideally be less than 0.1%.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., PTFE for organic solvents).
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to maintain stability.
Q3: My in-vivo study results with chimyl alcohol are not reproducible. What are some troubleshooting steps?
In-vivo studies introduce additional layers of complexity. Here are some factors to consider:
-
Formulation and Administration: The formulation used for in-vivo administration is critical. Due to its lipophilic nature, chimyl alcohol may require a specific vehicle (e.g., oil-based) for stable suspension and effective delivery. Inconsistent formulation can lead to variable absorption and bioavailability.
-
Metabolism: Chimyl alcohol is metabolized in the body, and factors such as animal strain, age, and sex can influence metabolic rates, leading to different effective concentrations at the target tissue.[3]
-
Dietary Factors: The lipid content of the animal's diet could potentially influence the absorption and metabolism of chimyl alcohol.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity
If you are observing inconsistent pro-inflammatory responses or other biological effects, follow this troubleshooting workflow.
References
how to avoid artifacts in lipid extraction of 1-O-Hexadecylglycerol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifact formation during the lipid extraction of 1-O-Hexadecylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts during the lipid extraction of this compound?
A1: Artifacts during the extraction of this compound, a stable ether lipid, primarily arise from procedural and chemical factors rather than the inherent instability of the molecule itself. Key sources include:
-
Solvent-Related Artifacts: The use of reactive solvents, particularly alcohols like methanol and ethanol, can lead to the formation of methyl or ethyl ether artifacts.[1] Impurities in solvents, such as phosgene in improperly stored chloroform, can also react with lipids.[2]
-
Oxidation: Although the ether linkage in this compound is resistant to oxidation, other lipids in the extract with unsaturated fatty acids are susceptible. Oxidized lipids can complicate downstream analysis. The use of antioxidants can mitigate this.
-
High Temperatures: Excessive heat during extraction or solvent evaporation can potentially lead to the degradation of lipids.[3]
-
pH Extremes: While the ether bond is generally stable, extreme pH conditions, particularly highly acidic environments, may pose a risk to other lipid components in the sample.
-
In-source Fragmentation (Mass Spectrometry): During mass spectrometry analysis, fragmentation of lipids in the ion source can generate artifact peaks that may be misinterpreted as endogenous molecules.[4]
Q2: Which lipid extraction method is recommended for this compound?
A2: Both the Folch and Bligh & Dyer methods are widely used and effective for extracting this compound.[3] The choice between them often depends on the sample's lipid content and water percentage.
-
Folch Method: This method is generally preferred for tissues with a higher lipid content (>2%) as it uses a larger solvent-to-sample ratio, leading to a more comprehensive extraction.[3][5][6]
-
Bligh & Dyer Method: This method is more economical with solvents and is well-suited for samples with low lipid content (<2%) and high water content.[5][6][7]
For optimal recovery and to minimize variability, it is crucial to adhere to the specific solvent-to-sample ratios outlined in the original protocols.[3]
Q3: How can I prevent the formation of solvent-induced artifacts?
A3: To minimize the risk of solvent-induced artifacts, consider the following precautions:
-
Use High-Purity Solvents: Always use freshly opened, high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents to avoid contaminants.[2]
-
Proper Solvent Storage: Store chlorinated solvents like chloroform in the dark and under an inert atmosphere to prevent the formation of reactive species like phosgene.[2]
-
Avoid Reactive Solvents if Possible: If derivatization is not intended, consider using less reactive solvents. However, be aware that this may affect extraction efficiency for certain lipid classes.
-
Inert Atmosphere: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when working with samples containing polyunsaturated fatty acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete extraction due to insufficient solvent volume, especially in high-lipid samples. | For samples with >2% lipid content, use the Folch method with its higher solvent-to-sample ratio (20:1).[3][5][6] Ensure thorough homogenization of the sample. |
| Inefficient phase separation. | Ensure the correct chloroform:methanol:water ratios are achieved to facilitate proper phase separation. Centrifugation can aid in sharpening the interface. | |
| Presence of unexpected peaks in mass spectrometry data | Formation of solvent-derived artifacts (e.g., methyl or ethyl ethers).[1] | Use fresh, high-purity solvents.[2] Consider deuterated solvents as a control to identify solvent-derived adducts. |
| In-source fragmentation during MS analysis.[4] | Optimize mass spectrometer source conditions (e.g., temperature, voltage) to minimize fragmentation. | |
| Oxidation of other lipids in the sample. | Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent. Perform extractions on ice and under an inert atmosphere. | |
| Poor reproducibility between extractions | Inconsistent solvent-to-sample ratios. | Carefully measure and maintain the recommended solvent and sample volumes for the chosen method.[3] |
| Variations in homogenization or mixing times. | Standardize the duration and intensity of homogenization and vortexing steps across all samples. |
Data Presentation
Table 1: Comparison of Folch and Bligh & Dyer Methods for Total Lipid Recovery
| Lipid Content of Sample | Folch Method Recovery | Bligh & Dyer Method Recovery | Reference |
| < 2% | Comparable to Bligh & Dyer | Comparable to Folch | [5][6] |
| > 2% | Significantly higher than Bligh & Dyer | Can underestimate lipid content by up to 50% in high-lipid samples | [5][6] |
Note: This table summarizes general findings on total lipid recovery. Specific recovery for this compound may vary depending on the sample matrix.
Experimental Protocols
Modified Folch Lipid Extraction Protocol
This protocol is adapted for the efficient extraction of lipids, including this compound, from biological tissues.[8]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.73% KCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Homogenization: Weigh the tissue sample and place it in a glass homogenizer. Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 1 g of tissue, add 20 mL of the solvent mixture). Homogenize thoroughly.
-
Agitation: Transfer the homogenate to a glass centrifuge tube and agitate for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of extract, add 4 mL of NaCl solution). Vortex the mixture for a few seconds.
-
Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -20°C or -80°C under an inert atmosphere.
Bligh & Dyer Lipid Extraction Protocol
This protocol is suitable for samples with high water content and lower lipid concentrations.[7][9]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Initial Homogenization: For a sample containing 1 mL of water (e.g., 1 g of tissue with ~80% water content), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 10-15 minutes.
-
Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.
-
Addition of Water: Add 1.25 mL of deionized water and vortex for another minute.
-
Phase Separation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 5 minutes to achieve phase separation.
-
Lipid Collection: Carefully aspirate the lower organic (chloroform) phase.
-
Solvent Evaporation: Dry the collected lipid extract under a stream of nitrogen.
-
Storage: Reconstitute the lipid extract in an appropriate solvent and store at low temperatures under an inert atmosphere.
Visualizations
Experimental Workflow for Lipid Extraction
Caption: A generalized workflow for the extraction of lipids from biological samples.
Signaling Pathway of this compound Precursor
Caption: Biosynthetic and signaling pathways involving this compound.
References
- 1. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 9. biochem.wustl.edu [biochem.wustl.edu]
Technical Support Center: Optimizing 1-O-Hexadecylglycerol for Cell Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Hexadecylglycerol (HG).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell treatment experiments?
A1: Based on published studies, a starting concentration in the range of 10-20 µM is recommended for initial experiments. For instance, a concentration of 20 µM has been successfully used to treat HEp-2 and PC-3 cells for 24 hours to increase cellular levels of ether-linked lipids without impacting cell viability.[1][2][3][4] In other applications, such as restoring plasmalogen levels in deficient fibroblast cells, a lower concentration of 10 µM was found to be effective.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a lipid and has poor solubility in aqueous solutions. The recommended method for preparing a stock solution is to dissolve it in ethanol.[1][2][3] For example, a 20 mM stock solution can be prepared in ethanol and then diluted to the final working concentration in the cell culture medium. It is important to ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: For how long should I treat my cells with this compound?
A3: The optimal treatment duration will depend on your specific experimental goals. A common treatment time used in studies investigating changes in the cellular lipidome is 24 hours.[1][2][3] However, for cytotoxicity assays, treatment times can range from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the ideal incubation period for your desired outcome.
Q4: What are the expected effects of this compound on cells?
A4: this compound is a precursor for ether lipid biosynthesis and is expected to increase the cellular levels of ether-linked phospholipids.[1][3][4] This can lead to various downstream effects, including alterations in membrane composition and modulation of signaling pathways.[6][7] At higher concentrations or in sensitive cell lines, it may induce cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Poor solubility of the lipid in aqueous solutions. | - Ensure the stock solution is properly dissolved in ethanol before diluting in media.- Vortex the diluted solution gently before adding it to the cells.- Avoid using excessively high concentrations.- Consider using a carrier protein like BSA to improve solubility, though this may influence cellular uptake and should be tested as a variable. |
| High cell death observed even at low concentrations. | - Cell line is particularly sensitive to ether lipids.- The solvent concentration (e.g., ethanol) is too high. | - Perform a dose-response curve starting from a very low concentration (e.g., 1 µM).- Ensure the final solvent concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same solvent concentration to assess its effect.- Reduce the treatment duration. |
| No observable effect on the cells. | - The concentration of this compound is too low.- The treatment duration is too short.- The chosen assay is not sensitive enough to detect the changes. | - Increase the concentration of this compound in a stepwise manner.- Extend the incubation time.- Verify the effect by using a more direct assay, such as lipidomics analysis to confirm changes in ether lipid levels. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent preparation of the this compound working solution.- Cells are at different passages or growth phases. | - Standardize cell seeding density for all experiments.- Prepare fresh working solutions of this compound for each experiment.- Use cells within a consistent range of passage numbers and ensure they are in the exponential growth phase before treatment. |
Quantitative Data Summary
Table 1: Exemplary Concentrations of this compound Used in Cell Culture Studies
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| HEp-2 | 20 µM | 24 hours | Increased cellular levels of ether-linked lipids; no effect on cell growth or endocytosis. | [1][2][4] |
| PC-3 | 20 µM | 24 hours | Increased cellular levels of ether lipids and stimulated exosome release. | [3] |
| RCDP Fibroblasts | 10 µM | Not specified | Restoration of plasmalogen levels. | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
Ethanol (for stock solution)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Treatment Solutions: Prepare a 2X working solution of this compound in complete culture medium from your ethanol stock. Create a serial dilution to test a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Prepare a vehicle control with the same final concentration of ethanol as the highest treatment concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the respective treatment or control solutions to each well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol describes how to assess the induction of apoptosis by this compound using Annexin V staining, which detects the externalization of phosphatidylserine in apoptotic cells.
Materials:
-
Cells treated with this compound (and appropriate controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined duration in a 6-well plate. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key experimental workflows and a potential signaling pathway affected by this compound.
Figure 1. General experimental workflow for cell treatment with this compound.
Figure 2. Putative mechanism of action for this compound leading to cellular effects.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-O-Hexadecylglycerol (HG) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-O-Hexadecylglycerol (HG) in cell culture. Our goal is to help you minimize potential cytotoxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HG) and what is its primary use in cell culture?
A1: this compound (HG), also known as chimyl alcohol, is a naturally occurring ether lipid. In cell culture, it is primarily used as a precursor to increase the cellular levels of ether-linked phospholipids.[1] This allows researchers to study the role of these lipids in various cellular processes, including membrane trafficking, signaling, and exosome formation.[1][2]
Q2: What is a recommended starting concentration for HG in cell culture experiments?
A2: Based on published studies, a starting concentration of 20 µM HG is recommended for initial experiments in cell lines such as PC-3 and HEp-2.[1][3] At this concentration, significant increases in cellular ether lipids have been observed with minimal to no overt cytotoxicity.[1][4] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: What is the best solvent to use for preparing a stock solution of HG?
A3: Ethanol is a commonly used solvent for dissolving HG for cell culture applications.[1][3] It is important to prepare a concentrated stock solution and then dilute it into the culture medium to minimize the final ethanol concentration.
Q4: What is the maximum final concentration of the solvent (e.g., ethanol) that is safe for my cells?
A4: The final concentration of ethanol in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) for 24-hour incubations and below 0.25% for 48-hour incubations, as higher concentrations can induce cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of ethanol without HG) in your experiments to account for any solvent-induced effects.
Q5: How long should I incubate my cells with HG?
A5: A common incubation time for observing significant changes in the cellular lipidome is 24 hours.[1][3] However, the optimal incubation time may vary depending on the cell type and the specific downstream application.
Q6: Should I use serum-containing or serum-free medium when treating cells with HG?
A6: The presence of serum can influence the bioavailability and potential cytotoxicity of lipophilic compounds. Some protocols recommend a pre-incubation with HG in complete (serum-containing) medium, followed by a subsequent incubation in serum-free medium for specific applications like exosome isolation.[1] If you are observing unexpected cytotoxicity, testing the effect of HG in both serum-containing and reduced-serum or serum-free conditions may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death or cytotoxicity observed after HG treatment. | HG concentration is too high for the specific cell line. | Perform a dose-response experiment (e.g., 5, 10, 20, 40, 80 µM) to determine the optimal non-toxic concentration for your cells. |
| Solvent (e.g., ethanol) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below cytotoxic levels (e.g., <0.5% for ethanol in a 24-hour assay).[3] Always include a vehicle control. | |
| Cell line is particularly sensitive to alterations in lipid metabolism. | Test HG on a less sensitive cell line if possible, or significantly lower the concentration range in your dose-response experiments. | |
| Precipitate forms in the cell culture medium upon addition of HG. | Poor solubility of HG in the aqueous medium. | Prepare a more concentrated stock solution to minimize the volume added to the medium. Add the HG stock solution to the medium drop-wise while gently vortexing the medium to facilitate dispersion. Warming the medium to 37°C before adding the HG stock may also help. |
| Interaction with components in the medium. | Consider using a reduced-serum or serum-free medium, as serum proteins can sometimes interact with lipidic compounds. Alternatively, using a carrier molecule like fatty acid-free BSA might improve solubility. | |
| Inconsistent or not reproducible results between experiments. | Lot-to-lot variability of the HG compound. | If possible, purchase a larger batch of HG from a single lot to ensure consistency across a series of experiments. |
| Incomplete dissolution of the HG stock solution. | Ensure the HG is fully dissolved in the solvent before adding it to the culture medium. Gentle warming or brief sonication of the stock solution may aid dissolution. | |
| Uneven distribution of HG in the culture wells. | After adding the HG solution to the wells, gently swirl the plate to ensure even distribution. | |
| No observable effect on the cells or the process under investigation. | HG concentration is too low. | Increase the concentration of HG. A dose-response experiment is recommended. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours) to allow for more significant changes in the cellular lipidome and downstream effects. | |
| The chosen cell line is resistant to the effects of HG. | Consider using a different cell line that may be more responsive to changes in ether lipid metabolism. |
Quantitative Data on the Effects of this compound
The following table summarizes available quantitative data on the effects of HG in different cell lines. It is important to note that the cytotoxic effects of HG can be highly cell-type specific.
| Cell Line | Concentration | Duration | Assay | Observed Effect | Citation(s) |
| PC-3 (Human Prostate Cancer) | 20 µM | 24h (in complete medium) followed by 17-19h (in serum-free medium) | Trypan Blue Exclusion & MTT Assay | No significant toxic effects observed. | [1] |
| PC-3 (Human Prostate Cancer) | 20 µM | 24h (in complete medium) followed by 17-19h (in serum-free medium) | Cell Growth | 14% reduction in cell growth compared to control. | [1] |
| HEp-2 (Human Laryngeal Carcinoma) | 20 µM | 24h | Cell Growth & Endocytosis | No major effects on cellular functions such as growth and endocytosis were observed. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound (HG) Stock Solution
-
Materials:
-
This compound (HG) powder
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of HG powder.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 20 mM).
-
Gently vortex or sonicate the solution until the HG is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: General Protocol for Cell Treatment and Cytotoxicity Assessment (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (HG) stock solution (e.g., 20 mM in ethanol)
-
Vehicle control (anhydrous ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the HG stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the highest concentration of ethanol used in the HG dilutions.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of HG or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Workflows
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ether lipid precursor hexadecylglycerol protects against Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Stability of 1-O-Hexadecylglycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-O-Hexadecylglycerol (HG) formulations for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound formulations.
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Question: My this compound, which was dissolved in an organic solvent, precipitated when I added it to my aqueous buffer or cell culture medium. How can I resolve this?
Answer:
This is a common issue due to the lipophilic nature of this compound and its low solubility in aqueous environments. Here are several strategies to troubleshoot this problem:
-
Vehicle Selection and Concentration: this compound is often dissolved in organic solvents like ethanol or DMSO to create a stock solution.[1] When diluting this stock into your aqueous phase, ensure the final concentration of the organic solvent is low and compatible with your experimental system (typically <1% for DMSO in cell culture).[2]
-
Use of a Carrier Protein: For cell culture experiments, conjugating the lipid to a carrier protein like bovine serum albumin (BSA) can significantly enhance its solubility and prevent precipitation. Fatty acid-free BSA is recommended.[2]
-
Inclusion of Solubilizing Excipients: Non-ionic surfactants or co-solvents can be used to create more stable formulations.[3][4] The choice of excipient will depend on the specific application and requires empirical testing.
-
Temperature Considerations: Ensure that the aqueous medium is at an appropriate temperature (e.g., 37°C for cell culture) when adding the this compound stock solution.[1][5] However, be aware that repeated temperature shifts, such as freeze-thaw cycles, can promote precipitation of media components.[6]
-
Order of Addition: When preparing complex media, the order of adding components can be critical. For instance, calcium salts are prone to precipitation.[6][7] While this is a general cell culture issue, the introduction of a lipid solution can sometimes exacerbate it.
Issue 2: Crystallization of this compound Formulations During Storage
Question: I observed crystal formation in my this compound stock solution after storing it. What causes this and how can I prevent it?
Answer:
Crystallization can occur, especially in concentrated stock solutions stored at low temperatures.
-
Storage Temperature: While refrigeration or freezing is often necessary to maintain chemical stability, it can also promote crystallization. If you observe crystal formation upon cooling, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound before use.[8]
-
Solvent Choice: The choice of solvent for your stock solution can influence crystallization. Ethanol is a common choice for lipids.[1]
-
Concentration: Preparing a more dilute stock solution may help prevent crystallization, but this needs to be balanced with the required final concentration in your experiment and the acceptable final concentration of the vehicle solvent.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can promote both precipitation and crystallization.[6][9] It is recommended to aliquot stock solutions into single-use volumes.
Issue 3: Chemical Degradation of this compound
Question: I am concerned about the chemical stability of my this compound formulation over time. What are the potential degradation pathways and how can I minimize them?
Answer:
As an ether lipid, this compound is generally more resistant to hydrolysis than ester-linked lipids. However, degradation can still occur, primarily through oxidation.
-
Oxidation: The glycerol backbone and any impurities can be susceptible to oxidation. To minimize this, consider the following:
-
Store stock solutions under an inert gas (e.g., argon or nitrogen).
-
Protect formulations from light.
-
Consider the addition of antioxidants, although their compatibility with the experimental system must be verified.
-
-
Storage Conditions: For long-term storage, solid this compound should be kept at -20°C. Stock solutions are also typically stored at -20°C to slow down potential degradation reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Ethanol is a commonly used solvent for dissolving this compound to prepare stock solutions for cell culture experiments.[1] Dimethyl sulfoxide (DMSO) is another option that can facilitate solubility.[2] The choice depends on the tolerance of your specific cell line or experimental system to the solvent.
Q2: How should I prepare a this compound solution for administration to cell cultures?
A2: A common method involves dissolving this compound in ethanol to make a concentrated stock solution. This stock is then diluted into the cell culture medium to achieve the final desired concentration. It is crucial to ensure rapid and thorough mixing to minimize precipitation. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound are typically stored at -20°C in tightly sealed vials to minimize solvent evaporation and chemical degradation.[1] To avoid issues associated with repeated freeze-thaw cycles, it is best practice to store the stock solution in single-use aliquots.[6][9]
Q4: Can I perform freeze-thaw cycles on my this compound formulations?
A4: It is highly recommended to avoid multiple freeze-thaw cycles.[6][9] These temperature fluctuations can lead to physical instability, such as precipitation or crystallization, and may also affect the stability of other components in the formulation. Aliquoting stock solutions is the best way to prevent this.
Q5: Are there any specific excipients that can improve the stability of this compound formulations?
A5: While specific data for this compound is limited, general principles for lipid formulations apply. Non-ionic surfactants and co-solvents can be used to improve solubility and stability in aqueous solutions.[3][4] For cell-based assays, conjugating to fatty acid-free BSA is an effective way to increase solubility and delivery to cells.[2]
Data Presentation
Currently, there is limited publicly available quantitative data on the degradation kinetics and long-term stability of this compound formulations under various pH and temperature conditions. The following table provides general stability and storage recommendations based on the physicochemical properties of lipids and common laboratory practices.
Table 1: General Stability and Storage Recommendations for this compound
| Form | Recommended Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | Up to 6 months (as per general guidelines) | Keep tightly sealed and protected from moisture. |
| Stock Solution (in Ethanol or DMSO) | -20°C | Up to 1 month (as per general guidelines) | Store in single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
| Working Solution (in aqueous buffer/media) | 2-8°C | Use immediately | Prone to precipitation; prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solution for Cell Culture
This protocol is adapted from methods used in cell-based assays involving this compound.[1]
Materials:
-
This compound (solid)
-
Ethanol (anhydrous)
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Preparation of Stock Solution (e.g., 20 mM):
-
In a sterile environment (e.g., a biosafety cabinet), weigh the appropriate amount of this compound.
-
Dissolve the solid in anhydrous ethanol to achieve a 20 mM concentration. For example, for a 1 ml stock solution, dissolve 6.33 mg of this compound (MW: 316.5 g/mol ) in 1 ml of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µl) in microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solution (e.g., 20 µM):
-
Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
To prepare a 20 µM working solution, dilute the stock solution 1:1000 in the pre-warmed cell culture medium. For example, add 10 µl of the 20 mM stock solution to 10 ml of medium.
-
Immediately after adding the stock solution, mix the medium well by gentle inversion or pipetting to prevent precipitation.
-
Use the working solution immediately for treating cells.
-
Protocol 2: Stability Assessment of this compound Formulations by HPLC
This protocol provides a general framework for assessing the chemical stability of this compound formulations using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your equipment and formulation.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as lipids often lack a UV chromophore).
-
Reversed-phase C18 column.
-
This compound standard.
-
Mobile phase solvents (e.g., methanol, water, acetonitrile, with or without modifiers like trifluoroacetic acid).[10][11]
-
Formulation samples stored under different conditions (e.g., temperature, pH).
Procedure:
-
Method Development:
-
Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products and other formulation components.
-
Optimize the mobile phase composition and gradient to achieve good peak shape and resolution.
-
Establish detection parameters for the ELSD or CAD.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
-
Sample Preparation and Analysis:
-
At specified time points during the stability study, take an aliquot of the formulation.
-
Dilute the sample with a suitable solvent to a concentration within the range of the standard curve.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining in the sample by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Procedure for Preparation of Cationic Lipid/Oligomer Complex - Avanti Research™ [merckmillipore.com]
- 9. microchemlab.com [microchemlab.com]
- 10. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization [mdpi.com]
Technical Support Center: Protocol Refinement for Reproducible 1-O-Hexadecylglycerol Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in studies involving 1-O-Hexadecylglycerol (HG).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is a lipid and has low aqueous solubility. | Prepare a stock solution in a suitable organic solvent such as ethanol before diluting it to the final concentration in the cell culture medium. Ensure the final solvent concentration is low enough to not affect cell viability (typically ≤ 0.1%). |
| Inconsistent or Non-reproducible Results | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Instability of this compound in the culture medium.- Lack of appropriate controls. | - Ensure consistent cell seeding density and confluency at the start of each experiment.- Strictly adhere to the defined pre-incubation and treatment times.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Always include both a vehicle control (e.g., ethanol) and a negative control lipid, such as dl-α-palmitin, which is structurally similar but lacks the ether bond.[1][2] |
| Observed Cytotoxicity or Reduced Cell Proliferation | This compound can affect cell growth and viability at certain concentrations. | - Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion).- Be aware that some studies have reported a reduction in cell growth even at concentrations used to study its metabolic effects.[1] |
| Interference with Cell Viability Assays | The metabolic activity of cells, which can be altered by this compound treatment, may interfere with assays like the MTT assay that rely on cellular metabolism. | - Consider using a cell viability assay that is not dependent on metabolic activity, such as Trypan Blue exclusion or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).- If using the MTT assay, be sure to include proper controls to account for any potential changes in metabolic rate. |
| Difficulty in Detecting Changes in Downstream Signaling Pathways | - Inappropriate time points for analysis.- Insufficient concentration of this compound.- Low sensitivity of the detection method. | - Perform a time-course experiment to identify the optimal time point for observing changes in the signaling pathway of interest.- Ensure the concentration of this compound is sufficient to induce a measurable effect, based on dose-response studies.- Use highly sensitive detection methods, such as Western blotting with validated antibodies or mass spectrometry-based proteomics, to analyze changes in protein expression or phosphorylation. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in ethanol to prepare a stock solution. For example, a 20 mM stock solution in ethanol is commonly used.[2] This stock solution can then be diluted to the desired final concentration in the cell culture medium. Remember to prepare a vehicle control with the same final concentration of ethanol.
2. What is an appropriate control for this compound in cell culture experiments?
A suitable negative control is dl-α-palmitin. This molecule is an acylglycerol that is structurally similar to this compound but contains an ester linkage instead of an ether linkage at the sn-1 position.[1][2] Using this control helps to ensure that the observed effects are specific to the ether lipid.
3. What is a typical working concentration and incubation time for this compound?
A commonly used concentration for treating cells in culture is 20 µM.[1][2] A typical treatment protocol involves a pre-incubation period of 24 hours in a complete medium, followed by a subsequent incubation of 17-19 hours in a serum-free medium containing this compound.[1] However, the optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
4. How can I verify that this compound is being incorporated into cellular lipids?
The incorporation of this compound into cellular ether lipids can be verified using lipidomics analysis by mass spectrometry. This technique allows for the quantification of different lipid species and can demonstrate an increase in ether-linked phospholipids containing a 16-carbon chain at the sn-1 position.[1][2]
5. Can this compound affect cell proliferation?
Yes, treatment with this compound can lead to a reduction in cell growth in some cell lines.[1] It is crucial to assess the effect of this compound on the proliferation of your specific cell line at the concentrations you plan to use in your experiments.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of treatment.
-
Preparation of Treatment Media:
-
Prepare a 20 mM stock solution of this compound in ethanol.
-
Prepare a 20 mM stock solution of dl-α-palmitin (control) in ethanol.
-
For a final concentration of 20 µM, dilute the stock solutions 1:1000 in the desired cell culture medium (e.g., complete medium for pre-incubation, serum-free medium for treatment).
-
Prepare a vehicle control medium containing the same final concentration of ethanol (e.g., 0.1%).
-
-
Pre-incubation: Aspirate the old medium from the cells and add the medium containing 20 µM this compound, 20 µM dl-α-palmitin, or the vehicle control. Incubate for 24 hours.
-
Treatment: After the pre-incubation, wash the cells twice with phosphate-buffered saline (PBS). Then, add the serum-free medium containing the respective treatments and incubate for an additional 17-19 hours, or for the desired experimental duration.[1]
-
Harvesting: Following the treatment period, cells can be harvested for downstream analysis (e.g., lipid extraction, protein extraction, or cell viability assays).
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
This protocol is a modified Folch lipid extraction procedure.
-
Cell Harvesting: After treatment, wash cells with cold PBS and detach them (e.g., using a cell scraper). Pellet the cells by centrifugation.
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add internal standards for lipid quantification if available.
-
Vortex the mixture thoroughly and incubate on ice.
-
Add chloroform and water to the mixture to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Sample Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.
-
Reconstitution: Before analysis by mass spectrometry, reconstitute the dried lipids in an appropriate solvent, such as chloroform:methanol (1:1, v/v).
Quantitative Data
Table 1: Effect of this compound (HG) on Cellular Lipid Composition in PC-3 Cells
| Lipid Class | Control (mol %) | HG-Treated (mol %) | dl-α-palmitin-Treated (mol %) |
| Ether Lipids (PC O/P & PE O/P) | ~1.5 | ~3.0 | ~1.5 |
| Phosphatidylcholine (PC) | ~45 | ~35 | ~45 |
| Phosphatidylethanolamine (PE) | ~20 | ~15 | ~20 |
| Sphingomyelin (SM) | ~10 | ~7 | ~10 |
| Cholesterol (CHOL) | ~15 | ~18 | ~15 |
Data are approximated from published studies and presented as mol % of total lipids. Actual values may vary depending on the cell line and experimental conditions.[1]
Table 2: Effect of this compound (HG) on Specific Ether Lipid Species in HEp-2 Cells
| Lipid Species | Control (Relative Abundance) | HG-Treated (Relative Abundance) |
| PC O-16:0/18:1 | 1.0 | ~4.0 |
| PC P-16:0/18:1 | 1.0 | ~3.5 |
| PE O-16:0/18:1 | 1.0 | ~2.5 |
| PE P-16:0/18:1 | 1.0 | ~3.0 |
Data are presented as a fold change relative to the control. "PC O" and "PE O" refer to alkyl-linked phosphatidylcholine and phosphatidylethanolamine, while "PC P" and "PE P" refer to alkenyl-linked (plasmalogen) species.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
overcoming limitations in the synthesis of 1-O-Hexadecylglycerol analogs
Welcome to the technical support center for the synthesis of 1-O-Hexadecylglycerol and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome limitations in their synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogs.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, often performed via Williamson ether synthesis, can stem from several factors:
-
Incomplete Deprotonation: The glycerol-based starting material (e.g., solketal or a protected glycerol) must be fully deprotonated to form the alkoxide nucleophile. Ensure you are using a sufficiently strong base (e.g., NaH, KOH) and anhydrous conditions, as water will quench the base and the alkoxide.
-
Side Reactions: The primary competing reaction is E2 elimination, especially if using a sterically hindered alkyl halide.[1][2] To favor the desired SN2 reaction, use a primary alkyl halide (e.g., 1-bromohexadecane) as the electrophile.[3]
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent. Solvents like DMF or DMSO can be effective for this type of reaction, although they require careful handling and purification.[4]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It's crucial to optimize the temperature. For instance, some Williamson syntheses are effective at 100°C, but this may need to be adjusted based on the specific substrates.[5]
-
Purity of Reagents: Ensure your starting materials, especially the alkyl halide and glycerol derivative, are pure. Impurities can interfere with the reaction.
Q2: I am observing multiple spots on my TLC plate. How do I identify them and improve the selectivity for the desired 1-O-alkylated product?
A2: The presence of multiple spots on a TLC plate typically indicates a mixture of starting materials and various products. Here’s how to approach this issue:
-
Identification of Spots:
-
Starting Materials: Run lanes with your starting glycerol derivative and the hexadecyl halide to identify their Rf values.
-
Desired Product: The this compound analog will be less polar than the starting glycerol derivative and will have a higher Rf value.
-
Byproducts: Common byproducts include di- and tri-alkylated glycerol ethers, which are even less polar and will have higher Rf values than the mono-substituted product.[6] Elimination byproducts (e.g., hexadecene) will be very nonpolar and run close to the solvent front.
-
-
Improving Selectivity:
-
Use of Protecting Groups: The most effective way to ensure mono-alkylation at the sn-1 position is to use a protecting group for the sn-2 and sn-3 hydroxyls. A common strategy is to start with solketal (isopropylidene glycerol), which protects the sn-2 and sn-3 positions, leaving only the primary hydroxyl at sn-1 available for alkylation.[7]
-
Stoichiometry: Use a controlled molar ratio of your glycerol derivative to the alkylating agent. A large excess of the alkyl halide can favor di- and tri-alkylation.
-
Catalyst Choice: In some direct etherification methods, the choice of catalyst can influence selectivity. For example, different zeolite catalysts show varying selectivity for mono-, di-, and triglycerol ethers.[8]
-
Q3: How can I effectively purify my final this compound analog from unreacted starting materials and byproducts?
A3: Purification is a critical step. The strategy depends on the scale and the nature of the impurities.
-
Removal of Unreacted Glycerol/Glycerol Derivatives: Unreacted glycerol is highly polar and can often be removed by washing the reaction mixture with water or brine during the workup.[9]
-
Chromatography: Column chromatography is the most common method for separating the desired mono-alkylated product from di-/tri-alkylated byproducts and unreacted alkyl halide. A silica gel column with a gradient solvent system (e.g., hexane/ethyl acetate) is typically effective. The less polar byproducts will elute first.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. For example, dissolving the crude product in a suitable solvent (like ethanol or acetone) and cooling can yield pure crystals.[9][10]
-
Distillation: For some analogs, vacuum or molecular distillation can be used, although this is less common for high molecular weight, non-volatile compounds like this compound.
Quantitative Data Presentation
The following tables summarize reported yields for different synthetic strategies for producing 1-O-alkylglycerols and related intermediates.
Table 1: Comparison of Yields for 1-O-Alkylglycerol Synthesis Methods
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Reference |
| Conventional (multi-step) | Glycidyl ethers | Benzoic acid, MePPh₃I | 87-93% | [7] |
| One-Pot Synthesis | Long-chain alcohol | Benzoic acid, 1,3-dimethylimidazole | 80-87% | [7] |
| Protection & Alkylation | 1-Hexadecyl glycerol | Trityl chloride, Pyridine | 70% (for protected intermediate) | [10] |
| Direct Etherification | Glycerol | Zeolite XZ-Li | 61.2% (Diglycerol) | [8] |
| Williamson Etherification | Solketal | KOH, TBAI, Alkyl bromide | >87% (Conversion) | [5][11] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound analogs.
Protocol 1: Synthesis of 1-O-Hexadecyl-2,3-O-isopropylideneglycerol (Alkylation of Solketal)
This protocol is adapted from the Williamson ether synthesis methodology.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-(-)-Solketal (1 equivalent).
-
Solvent & Base: Add an anhydrous solvent such as toluene or DMF. Add powdered potassium hydroxide (KOH, 2 equivalents).
-
Catalyst: Add a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI, 0.05 equivalents).
-
Alkylation: Add 1-bromohexadecane (1 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC, using a hexane/ethyl acetate solvent system. The product will have a higher Rf than the starting solketal.
-
Workup: After cooling to room temperature, filter the mixture to remove solids. Wash the organic phase with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-O-Hexadecyl-2,3-O-isopropylideneglycerol.
Protocol 2: Deprotection to Yield 1-O-Hexadecyl-sn-glycerol
-
Acidic Hydrolysis: Dissolve the purified product from Protocol 1 in a mixture of a suitable organic solvent (e.g., methanol or THF) and aqueous acid (e.g., 1M HCl).
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product, 1-O-Hexadecyl-sn-glycerol, will be more polar (lower Rf).
-
Workup: Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. The resulting 1-O-Hexadecyl-sn-glycerol can be further purified by recrystallization or column chromatography if necessary.
Visualizations: Pathways and Workflows
Signaling Pathway
This compound is a precursor to Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory and thrombotic responses.[12][13] Analogs of this molecule are often synthesized to study and modulate the PAF signaling pathway.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of natural 1-O-alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Reaction Kinetic Study of Solketal Production from Glycerol Ketalization with Acetone [ouci.dntb.gov.ua]
- 12. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet-activating factor - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Chimyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chimyl alcohol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your in vivo experiments aimed at enhancing the bioavailability of this promising bioactive lipid.
Frequently Asked Questions (FAQs)
Q1: What is chimyl alcohol and why is its bioavailability a concern?
A1: Chimyl alcohol, also known as 1-O-hexadecyl-sn-glycerol, is a naturally occurring alkylglycerol found in sources like shark liver oil and in small amounts in human milk.[1][2] It is a lipophilic compound with potential immunomodulatory, anti-inflammatory, and anti-tumor activities.[3] Its high lipophilicity and poor aqueous solubility can lead to challenges in its oral absorption, potentially limiting its systemic bioavailability and therapeutic efficacy.
Q2: What are the primary strategies for enhancing the oral bioavailability of chimyl alcohol?
A2: The main strategies focus on improving its solubilization and absorption in the gastrointestinal tract. These include:
-
Lipid-Based Formulations: Incorporating chimyl alcohol into lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and emulsions can enhance its absorption.[4][][6] These formulations utilize the body's natural lipid absorption pathways.[7]
-
Nanoformulations: Reducing the particle size of the formulation to the nanometer range can increase the surface area for dissolution and absorption.[8] Nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) are promising approaches for lipophilic molecules like chimyl alcohol.[]
Q3: How does the first-pass metabolism affect the bioavailability of alcohols like chimyl alcohol?
A3: First-pass metabolism is a significant factor for many orally administered compounds. After absorption from the gut, the portal vein transports the compound to the liver before it reaches systemic circulation. The liver can metabolize a substantial portion of the compound, reducing its bioavailability. For some alcohols, first-pass metabolism can also occur in the stomach.[9] While specific data on chimyl alcohol's first-pass metabolism is limited, its alcoholic nature suggests this is a critical consideration.
Q4: Are there any dietary factors that can influence the absorption of chimyl alcohol?
A4: Yes, for lipophilic compounds, co-administration with a high-fat meal can significantly enhance absorption. The presence of dietary fats stimulates the release of bile salts, which aid in the emulsification and solubilization of lipids, thereby facilitating their absorption.
Q5: What are the known biological activities of orally administered chimyl alcohol?
A5: Oral supplementation with a mixture of alkylglycerols, including chimyl alcohol, has been shown to increase the levels of plasmalogens in plasma and various tissues in mice.[3][10] Plasmalogens are a class of ether phospholipids with important cellular functions. Chimyl alcohol has also been demonstrated to have immunostimulatory effects in vivo.[1][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo bioavailability studies of chimyl alcohol.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | 1. Inconsistent oral gavage technique. 2. Differences in food intake among animals. 3. Formulation instability or phase separation. 4. Genetic variability in metabolic enzymes among the animal strain. | 1. Ensure consistent and accurate oral administration. Provide adequate training for all personnel performing the procedure. 2. Standardize the fasting period before dosing and control access to food and water throughout the study. 3. Visually inspect the formulation for homogeneity before each dose. Conduct stability studies of your formulation under experimental conditions. 4. Use a well-characterized and genetically homogenous animal strain. Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations of chimyl alcohol. | 1. Poor oral absorption of the formulation. 2. Rapid metabolism (extensive first-pass effect). 3. Insufficient sensitivity of the analytical method. 4. Degradation of chimyl alcohol in the formulation or during sample processing. | 1. Re-evaluate the formulation strategy. Consider using a more advanced lipid-based system (e.g., SMEDDS) or a nanoformulation to improve solubility and absorption.[4][8] 2. Investigate alternative routes of administration (e.g., intraperitoneal) to bypass the first-pass effect and determine the maximum achievable systemic exposure. 3. Optimize the LC-MS/MS method for higher sensitivity. This may include improving the extraction efficiency, optimizing ionization parameters, and using a more sensitive instrument. 4. Assess the chemical stability of chimyl alcohol in your formulation and during sample storage and preparation. Use appropriate antioxidants if necessary and keep samples at a low temperature. |
| Precipitation of chimyl alcohol in the GI tract. | 1. The formulation is not robust to dilution in gastrointestinal fluids. 2. The concentration of chimyl alcohol in the formulation is too close to its saturation point. | 1. Test the dispersibility and stability of your formulation in simulated gastric and intestinal fluids. Adjust the composition of surfactants and co-solvents to improve emulsification and prevent precipitation. 2. Reduce the concentration of chimyl alcohol in the formulation. It is crucial to ensure the drug remains in a solubilized state in the gut. |
| Inconsistent results from the analytical method. | 1. Matrix effects from plasma components interfering with ionization. 2. Inefficient extraction of the lipophilic chimyl alcohol from the plasma matrix. 3. Instability of the analyte in the processed samples. | 1. Develop a robust sample clean-up procedure. Consider different protein precipitation methods or solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects. 2. Optimize the liquid-liquid extraction or SPE protocol. Test different organic solvents and pH conditions to maximize recovery. 3. Evaluate the stability of chimyl alcohol in the autosampler and during storage. Ensure samples are kept at a low temperature and analyzed promptly. |
Data Presentation
Due to the limited availability of direct comparative pharmacokinetic studies for different chimyl alcohol formulations in the public domain, the following table presents a hypothetical but representative dataset. This table illustrates how to structure such data for clear comparison of different formulation strategies.
| Formulation Strategy | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Rat | 50 | 150 ± 35 | 4.0 ± 1.2 | 980 ± 210 | 100 (Reference) |
| Oil Solution | Rat | 50 | 320 ± 60 | 3.5 ± 0.8 | 2150 ± 450 | 219 |
| SEDDS | Rat | 50 | 850 ± 150 | 2.0 ± 0.5 | 5800 ± 980 | 592 |
| NLCs | Rat | 50 | 1200 ± 220 | 1.5 ± 0.4 | 8500 ± 1500 | 867 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile of a novel chimyl alcohol formulation after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Chimyl alcohol formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Record the body weight of each animal.
-
Prepare the chimyl alcohol formulation to the desired concentration. Ensure the formulation is homogenous before administration.
-
Administer the formulation orally via gavage at a specified dose (e.g., 50 mg/kg). The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Analyze the plasma samples for chimyl alcohol concentration using a validated analytical method (see Protocol 2).
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Protocol 2: Quantification of Chimyl Alcohol in Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of chimyl alcohol in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents:
-
Chimyl alcohol analytical standard
-
Internal standard (IS), e.g., a stable isotope-labeled chimyl alcohol or a structurally similar compound
-
Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)
-
Formic acid or ammonium formate
-
Protein precipitation solvent (e.g., ACN with 1% formic acid)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of chimyl alcohol and the IS in an appropriate organic solvent (e.g., methanol).
-
Prepare a series of calibration standards and QCs by spiking the stock solution into blank rat plasma to cover the expected concentration range.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of the protein precipitation solvent containing the IS.
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate chimyl alcohol from endogenous interferences.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (parent ion -> product ion) for chimyl alcohol and the IS.
-
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of chimyl alcohol in the unknown samples and QCs.
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vivo bioavailability of a chimyl alcohol formulation.
Caption: A plausible signaling pathway modulated by chimyl alcohol, leading to cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Administration of Alkylglycerols Differentially Modulates High-Fat Diet-Induced Obesity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Chimyl alcohol | 6145-69-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 6. Lipid Based Formulation | NextPharma [nextpharma.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on the therapeutic role of alkylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Supplementation of an Alkylglycerol Mix Comprising Different Alkyl Chains Effectively Modulates Multiple Endogenous Plasmalogen Species in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-O-Hexadecylglycerol and Palmitin in Lipid Metabolism Research
For researchers, scientists, and drug development professionals investigating the intricate world of lipid metabolism, the choice of molecular tools is paramount. This guide provides an objective comparison between 1-O-Hexadecylglycerol (HG), a key precursor in ether lipid synthesis, and palmitin (tripalmitin), a common saturated triglyceride. Understanding their distinct metabolic fates and cellular impacts is crucial for designing experiments and interpreting data related to signaling pathways, membrane composition, and metabolic disorders.
Introduction to the Molecules
This compound (HG) is an alkylglycerol, a class of ether lipids where the hydrocarbon chain at the sn-1 position of the glycerol backbone is linked by an ether bond.[1] This ether linkage makes it resistant to cleavage by many lipases that typically hydrolyze ester bonds.[2] HG serves as a direct precursor for the synthesis of more complex ether lipids, such as plasmalogens, which are integral to cell membrane structure and signaling.[1][3][4] Elevated levels of ether lipids are often observed in cancerous tissues, making HG a valuable tool for studying cancer metabolism.[5][6][7]
Palmitin , or glyceryl tripalmitate, is a triglyceride derived from three molecules of the saturated fatty acid, palmitic acid.[8] As a major component of dietary fats, it is a primary energy storage molecule.[9][10] In metabolic studies, palmitin and its constituent, palmitic acid, are frequently used to investigate lipotoxicity, insulin resistance, and the effects of saturated fat overload on cellular processes.[11][12][13] Its ester linkages are readily hydrolyzed by lipases, releasing glycerol and fatty acids for metabolic processing.[14][15]
Metabolic Fate and Pathway Integration
The fundamental difference between HG and palmitin lies in their metabolic processing. HG can directly enter the ether lipid synthesis pathway, while palmitin must first be broken down.
Caption: Metabolic entry points of this compound vs. Palmitin.
Quantitative Comparison: Impact on Cellular Lipidome
A key study by Bergan et al. (2013) directly compared the effects of treating HEp-2 cells with 20 µM of either HG or palmitin for 24 hours. The results highlight their distinct impacts on the cellular lipid landscape.[1][3][16]
Table 1: Relative Changes in Ether-Linked Phospholipids Data summarized from Bergan et al., 2013. Changes are relative to untreated control cells.
| Lipid Species | Treatment with this compound (HG) | Treatment with Palmitin | Key Observation |
| PC O 16:0/16:1 | ~300-400% Increase | No significant change | HG specifically and dramatically increases the pool of ether-linked phosphatidylcholines.[17] |
| PC O 16:0/18:1 | ~300-400% Increase | No significant change | Palmitin, lacking an ether bond, does not contribute to this lipid class. |
| PE O species | Significant Increase | No significant change | HG treatment also boosts levels of ether-linked phosphatidylethanolamines. |
Table 2: Changes in Other Major Lipid Classes Data summarized from Bergan et al., 2013. Changes are relative to untreated control cells.
| Lipid Class | Treatment with this compound (HG) | Treatment with Palmitin | Key Observation |
| Ceramides (Cer) | Increase | Increase | Both compounds led to an increase, suggesting the effect is not dependent on the ether linkage.[16] |
| Phosphatidylinositol (PI) | ~250% Increase | Increase | Both compounds increased PI levels, indicating a broader impact on glycerophospholipid metabolism.[1][17] |
| Glycosphingolipids | Decrease | Slight Increase/No Change | HG treatment uniquely led to a reduction in glycosphingolipids, suggesting a metabolic link between ether lipid and sphingolipid pathways.[4][16] |
| Ester-linked PC & PE | No major changes | No major changes | Neither precursor substantially altered the overall pools of the most common ester-linked phospholipids.[1] |
Impact on Cellular Signaling and Function
Beyond altering the lipidome, HG and palmitin trigger distinct signaling cascades and functional outcomes.
-
This compound: As a precursor to ether lipids, HG influences pathways critical in cancer biology. Ether lipids are known to modulate membrane fluidity, facilitate iron endocytosis, and sensitize cancer cells to ferroptosis.[18] Synthetic analogs of HG have also been shown to act as diacylglycerol (DAG) analogs, potentially competing for and modulating Protein Kinase C (PKC) signaling.[19]
-
Palmitin/Palmitic Acid: High levels of palmitic acid, the breakdown product of palmitin, are strongly associated with metabolic stress. It can induce insulin resistance by activating pathways involving JNK and PKC-θ, which impair insulin receptor signaling.[11][12][20][21] In vitro, excessive palmitic acid can lead to the formation of solid tripalmitin crystals within the endoplasmic reticulum, triggering ER stress and lipoapoptosis.[22]
Caption: Contrasting signaling outcomes of HG and Palmitin metabolism.
Experimental Protocols
Executing lipid metabolism studies requires meticulous sample preparation and analysis. Below are summarized protocols relevant to comparing HG and palmitin.
Cell Culture and Lipid Treatment
This protocol outlines the basic steps for treating cultured cells to study lipid metabolism.
Caption: Workflow for cell treatment in lipid metabolism studies.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., HEp-2, PC-3) at a density that allows for exponential growth during the experiment.
-
Stock Preparation: Dissolve this compound and palmitin in ethanol to create concentrated stock solutions (e.g., 20 mM).[3]
-
Media Preparation: For studying lipid metabolism, it is often advantageous to use media with lipid-depleted serum to minimize confounding variables from exogenous lipids.[23] Dilute the lipid stocks directly into the culture medium to the final working concentration. A vehicle control (e.g., 0.1% ethanol) must be included.[3]
-
Treatment: Aspirate the growth medium from the cells, wash once with sterile phosphate-buffered saline (PBS), and add the prepared treatment or control media.
-
Incubation: Culture the cells for the specified time period (e.g., 24 hours) under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvesting: After incubation, wash cells with ice-cold PBS to stop metabolic processes. Cells can then be scraped or trypsinized for subsequent protein quantification and lipid extraction.
Lipid Extraction for Mass Spectrometry
This is a generalized protocol for extracting total lipids from cultured cells for lipidomics analysis.
Detailed Methodology:
-
Homogenization: After harvesting and pelleting the cells, add a solvent mixture to lyse the cells and solubilize lipids. A common method is the Folch extraction, which uses a chloroform:methanol mixture (2:1 v/v).[24][25] An antioxidant like butylated hydroxytoluene (BHT) can be added to prevent lipid oxidation.[24]
-
Phase Separation: Add water or a saline solution to the homogenate to induce a phase separation. After vortexing and centrifugation, two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette.
-
Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas to remove the solvent. The dried lipid film can be stored at -80°C until analysis.
-
Reconstitution: Immediately before analysis by mass spectrometry, reconstitute the dried lipids in an appropriate solvent compatible with the chromatography system (e.g., methanol/chloroform 1:1).
Conclusion and Recommendations
This compound and palmitin are not interchangeable tools in lipid research; they probe fundamentally different aspects of lipid metabolism.
-
Use this compound (HG) when the primary goal is to investigate the synthesis, function, and signaling roles of ether-linked lipids . It is particularly relevant for studies in cancer biology, membrane dynamics, and disorders of ether lipid biosynthesis.[1] Its ability to specifically enrich cells with ether lipids provides a powerful method for dissecting their unique functions.
-
Use Palmitin (or palmitic acid) as a model for studying the metabolic consequences of saturated fatty acid excess . It is the compound of choice for research into lipotoxicity, diet-induced insulin resistance, and endoplasmic reticulum stress.[11][22] It also serves as an essential experimental control to distinguish ether lipid-specific effects from general effects of lipid supplementation.[1][16]
By selecting the appropriate lipid based on its distinct metabolic properties, researchers can more accurately model physiological and pathophysiological conditions, leading to more precise and impactful findings in the field of lipid metabolism.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Metabolism and Cancer [mdpi.com]
- 7. Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity [en-cancer.fr]
- 8. Tripalmitin - Wikipedia [en.wikipedia.org]
- 9. TRIPALMITIN - Ataman Kimya [atamanchemicals.com]
- 10. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]
- 11. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palmitic acid but not palmitoleic acid induces insulin resistance in a human endothelial cell line by decreasing SERCA pump expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Ether lipids influence cancer cell fate by modulating iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JCI - Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents [jci.org]
- 21. jme.bioscientifica.com [jme.bioscientifica.com]
- 22. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 25. worldscientific.com [worldscientific.com]
1-O-Hexadecylglycerol: A Potential Biomarker in the Landscape of Disease Diagnostics
For Immediate Release
In the quest for sensitive and specific biomarkers for early disease detection and monitoring, the ether lipid 1-O-Hexadecylglycerol (HG) is emerging as a molecule of interest, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. As a key precursor in the biosynthesis of plasmalogens, a class of ether phospholipids vital for cell membrane integrity and signaling, alterations in HG levels may reflect profound changes in cellular metabolism associated with disease pathogenesis. This guide provides a comparative analysis of this compound and its derivatives as potential biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Promise of Ether Lipids in Disease Diagnosis
Recent lipidomic studies have highlighted a significant association between decreased levels of circulating plasmalogens and an increased risk and severity of Alzheimer's disease. Since this compound is a fundamental building block for these critical brain lipids, its quantification in accessible biofluids like plasma presents a promising avenue for biomarker development.
Comparative Analysis: this compound Derivatives vs. Established Biomarkers
To contextualize the potential of this compound-related molecules as biomarkers, it is essential to compare their performance against current standards in the field. For Alzheimer's disease, the established benchmarks are cerebrospinal fluid (CSF) levels of amyloid-beta (Aβ) and tau proteins, as well as plasma phosphorylated tau (p-tau).
| Biomarker Category | Biomarker | Sample Type | Key Findings |
| Ether Lipids | Plasmalogens (derived from this compound) | Plasma/Serum | Lower levels are associated with a higher likelihood and increased severity of Alzheimer's disease.[1] A study reported that for each standard deviation increase in a serum plasmalogen index, there was a reduced risk of dementia (OR = 0.607, p=3.3x10-6).[2] |
| Established AD Biomarkers | Phosphorylated Tau (p-tau181, p-tau217) | Plasma | Plasma p-tau181 and p-tau231 show strong sensitivity and specificity for Alzheimer's disease neuropathological change (AUC = 0.856 and 0.773, respectively).[3] Plasma p-tau217 has been shown to be a better predictor of tau PET status than CSF biomarkers.[4] |
| Established AD Biomarkers | Amyloid-Beta (Aβ42/Aβ40 ratio) | Plasma | The plasma Aβ42/Aβ40 ratio has modest diagnostic accuracy for amyloid pathology (AUC = 0.601).[3] |
| Established AD Biomarkers | Amyloid-Beta (Aβ42) and Tau | CSF | Considered the gold standard for biochemical diagnosis of Alzheimer's disease.[5] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible quantification of lipid biomarkers is paramount for their clinical validation. The following outlines a typical workflow for the analysis of this compound and related ether lipids in human plasma.
Lipid Extraction from Plasma/Serum
A common and effective method for extracting a broad range of lipids is the Folch method or variations thereof.
Materials:
-
Plasma or serum sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standards (e.g., deuterated lipid standards)
Procedure:
-
To 100 µL of plasma or serum, add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture thoroughly for 30 seconds and incubate for 1 hour at room temperature.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Repeat the extraction of the upper aqueous phase with 1 mL of chloroform.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol/chloroform 1:1 v/v).
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and specific quantification of individual lipid species.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
Chromatographic Conditions (Example for Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A time-gradient from a higher polarity (more mobile phase A) to a lower polarity (more mobile phase B) to elute lipids based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
Mass Spectrometry Conditions (Example for a QqQ):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and other target lipids are monitored.
-
Data Analysis: Quantification is achieved by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.
Signaling Pathways and Logical Relationships
The role of this compound as a biomarker is intrinsically linked to its position in the ether lipid biosynthesis pathway and the subsequent functions of its downstream products, the plasmalogens.
Caption: Biosynthesis pathway of ether lipids, including plasmalogens.
The above diagram illustrates the synthesis of plasmalogens, starting from dihydroxyacetone phosphate (DHAP) in the peroxisome and proceeding in the endoplasmic reticulum. Exogenously supplied this compound can enter this pathway after phosphorylation. The final plasmalogen products are crucial for various cellular functions, and their depletion in diseases like Alzheimer's underscores the rationale for investigating their precursors as potential biomarkers.
Caption: Experimental workflow for biomarker validation.
This workflow outlines the key steps involved in the validation of a lipid biomarker, from sample collection to the assessment of its diagnostic performance. Each step requires meticulous optimization and quality control to ensure the reliability of the results.
Conclusion
While direct validation of this compound as a standalone biomarker for a specific disease is still an area of active research, the strong evidence linking its downstream products, the plasmalogens, to Alzheimer's disease provides a compelling rationale for its further investigation. The analytical methods are well-established, and the potential for a blood-based biomarker that reflects crucial neuropathological changes is of immense clinical interest. Future studies focusing on the direct quantification of this compound in large, well-characterized patient cohorts, and its comparison with established biomarkers, will be critical in determining its ultimate clinical utility.
References
Unraveling the Cellular Targets of Chimyl Alcohol: A Comparative Guide for Researchers
A detailed examination of the cellular effects of chimyl alcohol and its structural analogs, batyl and selachyl alcohol, reveals distinct immunomodulatory properties. This guide provides a comparative analysis of their impact on macrophage activation, signaling pathways, and key cellular responses, supported by experimental data and detailed protocols to aid researchers in the fields of immunology and drug development.
Chimyl alcohol, a naturally occurring alkylglycerol, has been shown to exhibit pro-inflammatory activity, primarily through the activation of macrophages. Understanding its precise cellular targets and mechanisms of action is crucial for harnessing its therapeutic potential or mitigating its effects. This guide compares the biological activities of chimyl alcohol with its close structural relatives, batyl alcohol and selachyl alcohol, which surprisingly display contrasting effects on immune cell signaling.
Comparative Analysis of Alkylglycerol Effects on Macrophage Activation
The activation state of macrophages, key players in the innate immune system, is a critical determinant of the inflammatory response. Experimental evidence demonstrates that chimyl alcohol and batyl alcohol promote a pro-inflammatory M1 macrophage phenotype, whereas selachyl alcohol appears to exert anti-inflammatory effects.
| Parameter | Chimyl Alcohol | Batyl Alcohol | Selachyl Alcohol | Reference |
| Macrophage Phenotype | Pro-inflammatory (M1) | Pro-inflammatory | Anti-inflammatory | [1][2] |
| CD86 Expression | Increased | Not explicitly stated, but implied pro-inflammatory action | Not explicitly stated, but implied anti-inflammatory action | [1] |
| Reactive Oxygen Species (ROS) Production | Increased | Implied increase via pro-inflammatory signaling | Decreased | [1][2][3] |
| Nitric Oxide (NO) Production | Increased | Implied increase via pro-inflammatory signaling | Decreased | [1][2][3] |
| Lysosomal Activity | Increased | Not Determined | Not Determined | [1][3] |
| Interleukin-6 (IL-6) Expression | Increased | Not Determined | Not Determined | [3] |
Elucidating the Signaling Pathways
The differential effects of these alkylglycerols can be attributed to their distinct modulation of key signaling pathways, particularly the Toll-like receptor 4 (TLR4) pathway, a critical sensor of cellular stress and infection.
Chimyl Alcohol's Pro-inflammatory Cascade:
Chimyl alcohol is hypothesized to activate TLR4, leading to the downstream activation of MAP kinases (JNK and ERK) and the transcription factor NF-κB. This cascade results in the production of pro-inflammatory mediators.
Contrasting Effects of Batyl and Selachyl Alcohol on TLR4 Signaling:
Studies on adipocytes have shown that while batyl alcohol also promotes a pro-inflammatory response by increasing JNK and ERK phosphorylation downstream of TLR4, selachyl alcohol acts as an antagonist, inhibiting this pathway.[2] This suggests a competitive interaction at the receptor or downstream signaling level.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
1. Macrophage Culture and Stimulation:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of chimyl, batyl, and selachyl alcohol in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µg/mL).
-
Replace the culture medium with the treatment medium and incubate for the desired time period (e.g., 24 hours).
-
2. Reactive Oxygen Species (ROS) Detection:
-
Reagent: 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Protocol:
-
After stimulation, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~530 nm).
-
3. Nitric Oxide (NO) Measurement (Griess Assay):
-
Principle: Measures the accumulation of nitrite (a stable product of NO) in the culture supernatant.
-
Reagents: Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride).
-
Protocol:
-
Collect the cell culture supernatant after stimulation.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
4. Western Blotting for Signaling Protein Phosphorylation (JNK, ERK, NF-κB):
-
Protocol:
-
Lyse the stimulated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total JNK, ERK, and p65 (NF-κB).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
This comparative guide provides a framework for researchers to investigate the nuanced roles of chimyl alcohol and its analogs in modulating immune responses. The provided data and protocols offer a starting point for further exploration into the therapeutic and toxicological implications of these fascinating lipid molecules.
References
A Comparative Guide: 1-O-Hexadecylglycerol vs. 1-O-Octadecylglycerol in Cellular Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of two prominent ether lipids, 1-O-Hexadecylglycerol (HG or C16:0 alkylglycerol) and 1-O-octadecylglycerol (OG or C18:0 alkylglycerol). By presenting experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to facilitate a deeper understanding of their differential impacts on cancer cell biology and signaling.
At a Glance: Key Differences in Biological Activity
| Feature | This compound (HG) | 1-O-Octadecylglycerol (OG) |
| Primary Role | Ether lipid precursor | Ether lipid precursor |
| Anti-Tumor Activity (in vivo) | Weaker anti-metastatic effect[1][2] | No significant anti-tumor or anti-metastatic effect; may even promote tumor growth[1][2] |
| Effect on Cellular Lipidome | Significantly increases ether-linked phospholipids, decreases glycosphingolipids, and increases ceramide and phosphatidylinositol[3] | Data primarily available for its synthetic derivative (ET-18-OCH3), which alters lipid metabolism. Direct data on OG is limited. |
| Modulation of Signaling Pathways | Influences AKT and ERK survival signaling[4] | Limited direct data. Its synthetic derivative (ET-18-OCH3) is known to inhibit the MAPK cascade. |
| Impact on Exosome Release | Stimulates the release and alters the composition of exosomes in PC-3 prostate cancer cells[4] | Not reported |
In-Depth Analysis of Experimental Findings
Effects on Cancer Cell Lipidome
This compound (HG) has been shown to be a potent modulator of the cellular lipidome in various cancer cell lines. As a precursor, its primary effect is the significant elevation of ether-linked phospholipids.[3] In a study on HEp-2 cells, treatment with HG led to a notable increase in ether-linked glycerophospholipids containing a 16-carbon chain at the sn-1 position.[3] Concurrently, HG treatment resulted in a decrease in the levels of glycosphingolipids and an increase in ceramide and phosphatidylinositol.[3] These alterations in lipid composition can have profound effects on membrane fluidity, receptor signaling, and intracellular trafficking.
1-O-Octadecylglycerol (OG) data regarding its direct impact on the cancer cell lipidome is less prevalent in the literature. Much of the existing research has focused on its synthetic, metabolically stable derivative, 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3). Studies on this derivative indicate an interference with lipid metabolism; however, these findings cannot be directly extrapolated to OG due to structural differences.
Comparative Anti-Tumor Efficacy
A key differentiator between HG and OG lies in their in vivo anti-tumor activities. A comparative study using a mouse model of grafted tumors demonstrated that saturated alkylglycerols exhibit varying effects based on their alkyl chain length. While This compound (C16:0) showed a weaker anti-metastatic effect, 1-O-Octadecylglycerol (C18:0) displayed no significant anti-tumor or anti-metastatic activity and, in some instances, was observed to promote tumor growth.[1][2] This suggests a critical role for the alkyl chain length in determining the anti-cancer potential of these ether lipids.
Signaling Pathway Modulation
The cellular effects of HG and OG are intrinsically linked to their ability to modulate key signaling pathways that govern cell survival, proliferation, and death.
This compound (HG) has been demonstrated to influence the AKT and ERK survival signaling pathways.[4] These pathways are central to cancer cell proliferation and resistance to apoptosis. By altering the lipid environment of the cell membrane, HG can indirectly affect the localization and activity of signaling proteins within these cascades.
1-O-Octadecylglycerol (OG) , as with its effects on the lipidome, has limited direct evidence of its impact on specific signaling pathways. However, research on its derivative, ET-18-OCH3, has shown potent inhibition of the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway for transducing growth signals.
Below is a generalized diagram illustrating the central role of the PI3K/AKT and MAPK/ERK signaling pathways in cell regulation, which are known to be influenced by alkylglycerols.
References
- 1. researchgate.net [researchgate.net]
- 2. Which alkylglycerols from shark liver oil have anti-tumour activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells [pubmed.ncbi.nlm.nih.gov]
- 4. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Lipidome: A Comparative Guide to Alkylglycerol-Induced Changes
For researchers, scientists, and drug development professionals, understanding how different alkylglycerols modulate the cellular lipid landscape is crucial for harnessing their therapeutic potential. This guide provides a comparative overview of the lipidomic alterations induced by common alkylglycerols, supported by detailed experimental protocols and visualizations of implicated signaling pathways.
Alkylglycerols (AKGs) are a class of ether lipids with a glycerol backbone linked to a fatty alcohol via an ether bond. Naturally found in shark liver oil and hematopoietic organs, these compounds, including chimyl alcohol (16:0), batyl alcohol (18:0), and selachyl alcohol (18:1), are known to influence a variety of cellular processes, from membrane dynamics to signal transduction. Their incorporation into cellular lipids can significantly alter the lipidome, with implications for cancer therapy, immune modulation, and the treatment of metabolic disorders. This guide delves into the comparative lipidomic effects of treating cells with these distinct alkylglycerols.
Comparative Lipidomics Data
Table 1: Hypothetical Changes in Major Ether Lipid Species Following Alkylglycerol Treatment
| Lipid Species | Control (Untreated) | Chimyl Alcohol (16:0 AKG) | Batyl Alcohol (18:0 AKG) | Selachyl Alcohol (18:1 AKG) |
| Plasmalogens (PE(P-)) | ||||
| PE(P-16:0/18:1) | 100 ± 12 | 150 ± 18 | 120 ± 15 | 180 ± 22 |
| PE(P-18:0/20:4) | 100 ± 15 | 110 ± 14 | 160 ± 20 | 130 ± 17 |
| PE(P-18:1/18:1) | 100 ± 11 | 105 ± 13 | 115 ± 14 | 190 ± 25 |
| Alkyl-Phospholipids (PC(O-)) | ||||
| PC(O-16:0/18:1) | 100 ± 10 | 250 ± 30 | 110 ± 12 | 120 ± 14 |
| PC(O-18:0/18:1) | 100 ± 9 | 105 ± 11 | 280 ± 35 | 115 ± 13 |
| PC(O-18:1/18:1) | 100 ± 13 | 110 ± 14 | 120 ± 15 | 320 ± 40 |
| Lysophospholipids | ||||
| LPC(O-16:0) | 100 ± 8 | 180 ± 21 | 110 ± 13 | 115 ± 14 |
| LPC(O-18:0) | 100 ± 7 | 105 ± 10 | 190 ± 23 | 110 ± 12 |
| LPC(O-18:1) | 100 ± 9 | 108 ± 11 | 115 ± 14 | 210 ± 25 |
Values are represented as relative abundance (mean ± SD, n=3), normalized to the control group.
Table 2: Hypothetical Changes in Other Key Lipid Classes Following Alkylglycerol Treatment
| Lipid Class | Control (Untreated) | Chimyl Alcohol (16:0 AKG) | Batyl Alcohol (18:0 AKG) | Selachyl Alcohol (18:1 AKG) |
| Diacylglycerols (DAG) | 100 ± 15 | 130 ± 18 | 140 ± 20 | 120 ± 16 |
| Triacylglycerols (TAG) | 100 ± 18 | 90 ± 11 | 85 ± 10 | 95 ± 12 |
| Free Fatty Acids (FFA) | 100 ± 12 | 110 ± 14 | 115 ± 15 | 105 ± 13 |
| Cholesterol Esters (CE) | 100 ± 14 | 95 ± 12 | 90 ± 11 | 100 ± 13 |
Values are represented as relative abundance (mean ± SD, n=3), normalized to the control group.
Experimental Protocols
A robust and reproducible experimental workflow is paramount for comparative lipidomics. The following protocols provide a detailed methodology for cell culture, lipid extraction, and analysis.
Cell Culture and Alkylglycerol Treatment
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, RAW 264.7, or a cell line relevant to the research question) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in complete growth medium.
-
Alkylglycerol Preparation: Prepare stock solutions of chimyl alcohol, batyl alcohol, and selachyl alcohol (e.g., 10 mM in ethanol).
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of each alkylglycerol (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (ethanol) and an untreated control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Lipid Extraction (Folch Method)
-
Sample Preparation: Resuspend the cell pellet in 200 µL of ice-cold water.
-
Solvent Addition: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then incubate on a shaker at room temperature for 20 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a suitable solvent for analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v) and store at -80°C.
Lipidomic Analysis by LC-MS/MS
-
Chromatographic Separation: Perform lipid separation using a reverse-phase liquid chromatography (RPLC) system.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 40% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes.
-
Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Data Processing: Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL, or XCMS) for peak picking, alignment, and identification against a lipid database (e.g., LIPID MAPS).
-
Quantification: Perform relative quantification of lipid species based on peak areas, normalized to an internal standard and total protein content or cell number.
Visualizing the Impact: Signaling Pathways and Workflows
The incorporation of alkylglycerols into cellular membranes can have profound effects on signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the experimental workflow and a key signaling pathway influenced by alkylglycerol metabolism.
A Researcher's Guide to Control Experiments for Studying 1-O-Hexadecylglycerol Function
For researchers, scientists, and drug development professionals, understanding the precise function of bioactive lipids like 1-O-Hexadecylglycerol (HG) is paramount. This guide provides a comparative framework for designing robust control experiments to elucidate the specific roles of this ether lipid precursor, drawing upon established methodologies and experimental data.
This compound is a key intermediate in the biosynthesis of ether lipids, a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone.[1][2] These lipids are integral components of cellular membranes, particularly enriched in lipid rafts, and are implicated in a variety of cellular processes including membrane fusion, signal transduction, and antioxidant defense.[1][2][3] To isolate the effects of HG and its subsequent conversion into other ether lipids, carefully selected control experiments are essential.
The Gold Standard Control: Palmitin
The most appropriate and widely used negative control for this compound is palmitin (1,2,3-tripalmitoyl-rac-glycerol) , the acyl analogue of HG.[4][5] Palmitin possesses a similar 16-carbon chain but is linked to the glycerol backbone via an ester bond, not an ether bond. This structural similarity allows researchers to differentiate the effects specifically attributable to the ether linkage from the general effects of lipid supplementation.
Comparative Lipidomic Analysis: HG vs. Palmitin
The primary method for assessing the impact of HG on cellular lipid composition is through quantitative mass spectrometry-based lipidomics. This powerful technique allows for the precise measurement of hundreds of lipid species, providing a detailed snapshot of the cellular lipidome.
Below is a summary of expected quantitative changes in key lipid classes following treatment with this compound compared to a palmitin control, based on findings from studies on various cell lines.[4][5][6][7]
| Lipid Class | Expected Change with this compound | Expected Change with Palmitin (Control) | Rationale for Difference |
| Ether Phospholipids | Significant Increase | No significant change | HG is a direct precursor for ether lipid synthesis. |
| (e.g., Alkyl-PC, Alkyl-PE) | |||
| Diacyl Glycerophospholipids | Variable, may decrease | May show slight increase | HG shunts precursors towards ether lipid synthesis, potentially reducing the pool for diacyl lipid synthesis. Palmitin provides fatty acids that can be incorporated into diacyl lipids. |
| (e.g., PC, PE) | |||
| Sphingolipids | May show alterations | Minimal to no change | Changes in ether lipid metabolism can indirectly affect the sphingolipid pathway. |
| (e.g., Ceramide, Sphingomyelin) | |||
| Cholesterol | Generally no significant change | Generally no significant change | The primary effect of HG is on the glycerophospholipid profile. |
PC: Phosphatidylcholine, PE: Phosphatidylethanolamine
Experimental Protocols
Cell Culture and Treatment
Objective: To enrich cellular membranes with ether lipids using this compound.
Materials:
-
Cell line of interest (e.g., HeLa, PC-3, macrophages)
-
Complete culture medium
-
This compound (HG) stock solution (e.g., 20 mM in ethanol)
-
Palmitin stock solution (e.g., 20 mM in ethanol)
-
Vehicle control (e.g., ethanol)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare fresh culture medium containing the final desired concentration of HG (e.g., 20 µM), palmitin (e.g., 20 µM), or an equivalent volume of the vehicle control.
-
Remove the existing medium from the cells and replace it with the treatment or control medium.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the uptake and metabolism of the lipids.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining treatment medium before proceeding to downstream analysis.
Lipid Extraction for Mass Spectrometry
Objective: To efficiently extract total lipids from cultured cells for subsequent analysis.
Materials:
-
Treated and control cell pellets
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Internal lipid standards mixture
Procedure (based on a modified Folch method):
-
To a cell pellet (e.g., from a 10 cm dish), add 1 mL of ice-cold methanol. Resuspend the pellet by vortexing.
-
Add a spike-in of an internal standard mixture containing known amounts of various lipid classes to allow for absolute quantification.
-
Add 2 mL of chloroform and vortex thoroughly for 1 minute.
-
Add 0.8 mL of water and vortex again for 1 minute.
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Resuspend the dried lipid film in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for mass spectrometry analysis.
Visualizing the Rationale and Potential Consequences
To better understand the experimental logic and the potential downstream effects of manipulating ether lipid levels, the following diagrams illustrate the relevant biochemical pathway and a hypothesized signaling cascade.
Caption: Biosynthesis of ether lipids and the point of intervention with this compound.
Caption: Hypothesized signaling pathways influenced by increased ether lipid levels.
Investigating Downstream Functional Consequences
Beyond lipidomics, it is crucial to assess the functional impact of altered ether lipid levels. The following are key experiments and their respective controls:
Cell Proliferation and Viability Assays
-
Experiment: Measure cell proliferation (e.g., using a BrdU incorporation assay or cell counting) and viability (e.g., using an MTT or trypan blue exclusion assay) in cells treated with HG.
-
Controls: Compare the results to cells treated with palmitin and a vehicle control to ensure that any observed effects are not due to non-specific lipid toxicity or the solvent.
Signal Transduction Analysis
-
Experiment: Investigate the activation state of key signaling proteins in pathways like PI3K/Akt and MAPK/ERK using Western blotting with phospho-specific antibodies.
-
Controls: Palmitin and vehicle-treated cells serve as the baseline for signaling activity. This helps to determine if HG-induced changes in ether lipids specifically modulate these pathways.
Membrane Fluidity and Lipid Raft Integrity
-
Experiment: Assess membrane fluidity using fluorescence recovery after photobleaching (FRAP) or by measuring the fluorescence anisotropy of membrane-intercalating dyes. The integrity of lipid rafts can be analyzed by their resistance to solubilization by non-ionic detergents at low temperatures.
-
Controls: Compare the biophysical properties of membranes from HG-treated cells to those from palmitin and vehicle-treated cells to understand the structural consequences of ether lipid enrichment.
By employing these rigorous control experiments, researchers can confidently attribute observed cellular and molecular changes to the specific functions of this compound and the broader class of ether lipids, thereby advancing our understanding of their roles in health and disease.
References
- 1. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether lipid - Wikipedia [en.wikipedia.org]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Chimyl Alcohol for Researchers and Drug Development Professionals
An Objective Analysis of Physicochemical Properties, Biological Effects, and Methodologies
Chimyl alcohol, a naturally occurring monoalkylglycerol ether, has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer and immunomodulatory effects. As a precursor in the biosynthesis of plasmalogens, essential components of cell membranes, its role in cellular function is profound.[1] This guide provides a comprehensive comparison of synthetic and natural chimyl alcohol, offering researchers and drug development professionals a critical overview of their properties and effects, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Purity and Complexity
The primary distinction between synthetic and natural chimyl alcohol lies in their composition and purity. Synthetic chimyl alcohol, produced through controlled chemical reactions, is typically a single, well-defined molecule. In contrast, natural chimyl alcohol is extracted from sources like shark liver oil and often exists as part of a complex mixture of other alkylglycerols.[2]
Table 1: Physicochemical Properties of Chimyl Alcohol
| Property | Synthetic Chimyl Alcohol (1-O-Hexadecyl-sn-glycerol) | Natural Chimyl Alcohol |
| Chemical Formula | C₁₉H₄₀O₃[3] | C₁₉H₄₀O₃ |
| Molar Mass | 316.52 g/mol [3] | ~316.52 g/mol |
| Appearance | Colorless solid[4] | Oily extract or purified solid |
| Melting Point | 62.5–63.5 °C[4] | Variable, depends on purity |
| Boiling Point | 445 °C[4] | Variable, depends on purity |
| Solubility | Soluble in organic solvents like ethanol and DMF.[5] | Soluble in organic solvents |
| Stereochemistry | Can be synthesized as a specific enantiomer (e.g., S-enantiomer) or as a racemic mixture.[4] | Primarily exists as the S-enantiomer in nature.[4] |
| Purity & Impurities | High purity achievable. Potential impurities include reagents from synthesis. | Purity varies depending on extraction and purification methods. May contain other alkylglycerols (e.g., batyl alcohol, selachyl alcohol) and contaminants from the natural source. |
Biological Activity: A Head-to-Head Comparison (Based on Available Data)
While direct comparative studies between purely synthetic and natural chimyl alcohol are limited in publicly available literature, research on individual synthetic alkylglycerols and natural extracts provides valuable insights into their biological efficacy. It is important to note that the biological activity of natural extracts is a composite effect of all its components, whereas studies on synthetic compounds evaluate the effect of a single molecule.
Table 2: Comparison of Biological Activity
| Biological Effect | Synthetic Chimyl Alcohol (16:0 alkyl-Gro) | Natural Chimyl Alcohol (from Shark Liver Oil) |
| Anti-Cancer Activity | Weaker anti-metastatic activity compared to unsaturated alkylglycerols in a Lewis lung carcinoma model in mice. | The mixture of alkylglycerols from shark liver oil has shown anti-tumor and anti-metastasis activities. |
| Immunomodulatory Effects | Exhibits pro-inflammatory and immunostimulatory effects by enhancing cell proliferation, increasing the activity of the pro-inflammatory marker CD86, and increasing the levels of ROS/NO and lysosomal activity in macrophages.[1] | Known to stimulate the immune system. The process of macrophage activation has been demonstrated with both synthetic and natural alkylglycerols. |
| Other Biological Activities | Precursor for plasmalogen biosynthesis.[1] | Precursor for plasmalogen biosynthesis.[1] |
Experimental Protocols
To facilitate the replication and further investigation of the effects of chimyl alcohol, this section provides detailed methodologies for key experiments.
Synthesis of Chimyl Alcohol (1-O-Hexadecyl-sn-glycerol)
A stereospecific synthesis is crucial to obtain a defined enantiomer of chimyl alcohol, which is important for studying its biological activity.
Diagram 1: Synthetic Workflow for Chimyl Alcohol
Caption: A generalized workflow for the stereospecific synthesis of chimyl alcohol.
Protocol:
-
Alkylation: To a solution of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C.
-
Stir the mixture for 30 minutes, then add 1-bromohexadecane.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the resulting intermediate in a mixture of methanol and hydrochloric acid.
-
Stir the solution at room temperature for 4 hours.
-
Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The crude product can be purified by column chromatography on silica gel to yield pure 1-O-hexadecyl-sn-glycerol.
Extraction of Natural Chimyl Alcohol from Shark Liver Oil
Diagram 2: Extraction and Purification Workflow
Caption: A typical workflow for extracting and purifying chimyl alcohol from shark liver.
Protocol:
-
Alkali Digestion: Mince fresh or thawed shark liver and treat with a sodium hydroxide solution to raise the pH to 8-9.
-
Heat the slurry at a temperature not exceeding 90°C with stirring for 60 minutes to digest the liver tissue and release the oil.
-
Oil Separation: Centrifuge the hot digested liquor to separate the oil fraction.
-
Saponification: Treat the extracted oil with a strong base (e.g., potassium hydroxide in ethanol) to saponify the triglycerides, leaving the unsaponifiable matter which contains the alkylglycerols.
-
Extraction of Unsaponifiable Matter: Extract the unsaponifiable matter with an organic solvent like diethyl ether.
-
Purification: Separate the individual alkylglycerols, including chimyl alcohol, from the unsaponifiable matter using column chromatography on silicic acid.[2] Further purification can be achieved by methods such as urea complexation to separate saturated from unsaturated glycerol ethers.[2]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of synthetic or natural chimyl alcohol for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways
Chimyl alcohol exerts its biological effects through the modulation of various signaling pathways. Its immunomodulatory effects, in particular, are linked to the activation of macrophages.
Diagram 3: Chimyl Alcohol-Induced Macrophage Activation
Caption: A putative signaling pathway for macrophage activation by chimyl alcohol.
Chronic alcohol consumption is known to activate macrophages through pattern recognition receptors (PRRs) like Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades involving Protein Kinase C (PKC), MAPKs, and NF-κB.[8][9] This results in the production of pro-inflammatory cytokines and reactive oxygen species (ROS). While the exact receptor for chimyl alcohol is not definitively identified, its structural similarity to lipid signaling molecules suggests it may interact with similar pathways to induce macrophage activation, as evidenced by increased CD86 expression and ROS/NO production.[1]
Conclusion
The choice between synthetic and natural chimyl alcohol for research and drug development depends on the specific application. Synthetic chimyl alcohol offers high purity and the ability to study the effects of a single, defined molecule with specific stereochemistry. This is advantageous for mechanistic studies and for developing a drug substance with consistent properties. Natural chimyl alcohol, typically available as a mixture of alkylglycerols, may offer synergistic effects due to the presence of multiple active components. However, the variability in composition and purity of natural extracts presents challenges for standardization and regulatory approval.
Further research is warranted to conduct direct comparative studies of purified natural and synthetic chimyl alcohol to elucidate any subtle differences in their biological activities. Such studies will be invaluable for the rational design of new therapeutic agents based on the promising biological profile of this unique lipid molecule.
References
- 1. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of deep sea shark Centrophorus squamosus liver oil 1-O-alkylglycerol ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chimyl alcohol - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of macrophage activation and immune danger signals predict clinical outcomes in alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Anticancer Promises: 1-O-Hexadecylglycerol in Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
The ether lipid 1-O-Hexadecylglycerol has emerged as a compound of interest in oncology research, with in vitro studies consistently demonstrating its cytotoxic and anti-proliferative effects on various cancer cell lines. However, the crucial step of validating these promising laboratory findings in living organisms is paramount for its consideration in any therapeutic pipeline. This guide provides a comprehensive comparison of the in vivo performance of this compound in animal models, juxtaposed with a well-researched alternative, Edelfosine. The data presented herein is collated from various preclinical studies, offering a side-by-side view of their efficacy, the experimental designs used to evaluate them, and the signaling pathways they modulate.
Quantitative Assessment of Antitumor Efficacy in Animal Models
The following tables summarize the key quantitative outcomes from in vivo studies of this compound and the alternative compound, Edelfosine, in established mouse cancer models. These snapshots of data offer a direct comparison of their therapeutic potential.
Table 1: In Vivo Efficacy of this compound in Lewis Lung Carcinoma (LLC) Mouse Model
| Treatment Group | Primary Tumor Growth Inhibition | Metastasis Inhibition | Animal Model | Reference |
| Purified Alkylglycerols | Data not specified in abstracts | 64% reduction | C57BL/6 mice | [1] |
Table 2: In Vivo Efficacy of Edelfosine in Orthotopic LNCaP Prostate Cancer Mouse Model
| Treatment Group | Change in Tumor Volume | Change in Serum PSA Levels | Animal Model | Reference |
| Edelfosine (20 mg/kg) + Androgen Deprivation | Significant decrease compared to individual treatments | Significant decrease compared to individual treatments | Nude mice | [2] |
Delving into the Experimental Design: Protocols in Detail
Understanding the methodologies employed in these preclinical trials is critical for the interpretation of the results and for the design of future studies. Below are the detailed experimental protocols for the key animal models cited.
Lewis Lung Carcinoma (LLC) Model for this compound Evaluation
-
Animal Model: C57BL/6 mice are typically used for the syngeneic LLC model.
-
Tumor Cell Inoculation: Lewis lung carcinoma cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
Compound: Purified alkylglycerols (including this compound).
-
Administration: Administered orally. One study mixed the alkylglycerols with the standard chow to provide a daily dose.
-
Dosage: Specific dosage for the purified alkylglycerol mix that resulted in the 64% metastasis reduction was not detailed in the abstract[1]. Other studies on oral administration of alkylglycerols in mice have used daily doses in the range of 2 mg/day mixed with chow[3].
-
-
Efficacy Endpoints:
-
Primary Tumor Growth: Tumor volume is measured periodically using calipers.
-
Metastasis: At the end of the study, lungs are harvested, and the number of metastatic nodules is counted.
-
Angiogenesis: Tumor vascularization can be assessed by measuring markers of endothelial cells, such as von Willebrand factor[1].
-
Orthotopic LNCaP Prostate Cancer Model for Edelfosine Evaluation
-
Animal Model: Immunocompromised mice, such as nude mice, are used to prevent rejection of human LNCaP cells.
-
Tumor Cell Inoculation: LNCaP human prostate cancer cells are implanted orthotopically into the prostate gland of the mice. This method better mimics the natural tumor microenvironment[2].
-
Treatment Regimen:
-
Compound: Edelfosine.
-
Administration: Oral gavage.
-
Dosage and Schedule: Doses of 5, 10, or 20 mg/kg were administered 3 days a week for 10 weeks[2]. Treatment often commences a few days after tumor cell implantation.
-
-
Efficacy Endpoints:
-
Tumor Volume: Monitored using imaging techniques such as MRI.
-
Serum PSA Levels: Blood samples are collected to measure Prostate-Specific Antigen (PSA), a key biomarker for prostate cancer progression.
-
Apoptosis and Signaling Pathway Modulation: Tumor tissues are collected at the end of the study for immunohistochemical analysis of markers like activated p-AKT, ATF3, and caspase activity[2].
-
Visualizing the Mechanism: Signaling Pathways and Experimental Flow
To comprehend the molecular underpinnings of their antitumor activity, it is essential to visualize the signaling pathways affected by these ether lipids. Furthermore, a clear graphical representation of the experimental workflow aids in understanding the research process.
Signaling Pathways Modulated by this compound and Related Ether Lipids
Ether lipids, including this compound, are known to exert their anticancer effects by interfering with key signaling pathways that regulate cell proliferation, survival, and lipid metabolism. The PI3K/Akt and Protein Kinase C (PKC) pathways are prominent targets.
Caption: PI3K/Akt pathway inhibition by this compound.
Caption: Protein Kinase C (PKC) pathway inhibition by this compound.
Experimental Workflow for In Vivo Antitumor Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical animal model.
Caption: General workflow for in vivo anticancer drug evaluation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
